1,2-Diiodoethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-diiodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4I2/c3-1-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBZLMLLFVFKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060791 | |
| Record name | Ethane, 1,2-diiodo- | |
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Molecular Weight |
281.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown or brown crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2-Diiodoethane | |
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Vapor Pressure |
0.69 [mmHg] | |
| Record name | 1,2-Diiodoethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
624-73-7 | |
| Record name | 1,2-Diiodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Diiodoethane | |
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| Record name | Ethane, 1,2-diiodo- | |
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| Record name | 1,2-DIIODOETHANE | |
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Foundational & Exploratory
1,2-diiodoethane chemical properties and structure
An In-depth Technical Guide to 1,2-Diiodoethane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₂H₄I₂), also known as ethylene iodide, is a significant organoiodine compound with the CAS number 624-73-7.[1][2][3] It serves as a crucial reagent and intermediate in various organic synthesis applications, most notably in the preparation of powerful reducing agents like samarium(II) iodide. This document provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications, supported by detailed experimental protocols and structural visualizations.
Chemical and Physical Properties
This compound presents as a light brown to brown or yellow crystalline solid.[4][5][6] It is a stable compound but can discolor upon exposure to light and air.[2][4][7] It is incompatible with strong bases and strong oxidizing agents.[2][4][7] The compound is soluble in methanol, ethanol, ether, benzene, and acetone, but insoluble or only slightly soluble in water.[4][5]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | This compound | [1] |
| CAS Number | 624-73-7 | [1] |
| Molecular Formula | C₂H₄I₂ | [1][4] |
| Molar Mass | 281.86 g/mol | [1][6] |
| InChI Key | GBBZLMLLFVFKJM-UHFFFAOYSA-N | [1][8] |
| SMILES | ICCI | [1][8] |
| Physical Properties | ||
| Appearance | Yellow to brown crystalline powder/crystals | [4][5] |
| Melting Point | 80 to 82 °C (353 to 355 K) | [1][4] |
| Boiling Point | ~200 °C | [4] |
| Density | 2.132 g/mL at 25 °C | [4][7] |
| Vapor Pressure | 0.349 mmHg at 25 °C | [4] |
| Refractive Index | 1.8710 | [4] |
| Solubility | ||
| Water | Insoluble | [4][5] |
| Organic Solvents | Soluble in methanol, ethanol, ether | [4][7] |
| Safety Data | ||
| Flash Point | 100.9 °C | [4] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [6] |
| Hazard Statements | H315, H319, H335 | [6] |
Molecular Structure and Conformational Analysis
The structure of this compound is defined by a single carbon-carbon bond with each carbon atom bonded to two hydrogen atoms and one iodine atom. Rotation around the C-C bond leads to different conformations, primarily the anti (or trans) and gauche conformers.
The anti conformer, where the two iodine atoms are positioned opposite each other (dihedral angle of 180°), possesses C₂h symmetry and a dipole moment of zero.[9][10] The gauche form has C₂ symmetry and a significant dipole moment.[9][10] In the gas phase, the anti conformer is more stable. However, in polar solvents like methanol, the energy difference between the two forms decreases because the solvent interacts more strongly with the more polar gauche conformer, stabilizing it.[9][10] In the solid crystalline state, this compound exists exclusively in the anti conformation.[11]
Caption: Conformational isomers of this compound.
Chemical Reactions and Applications
Synthesis of Samarium(II) Iodide
One of the most prevalent applications of this compound is in the synthesis of samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent used extensively in organic synthesis.[1][12] The reaction involves the oxidation of samarium metal by this compound in an inert solvent like tetrahydrofuran (THF). The formation of the stable ethene molecule provides a thermodynamic driving force for this transformation.[12] A similar reaction is used to prepare ytterbium(II) iodide.[1][12]
Reaction: Sm + ICH₂CH₂I → SmI₂ + H₂C=CH₂[1]
Caption: Synthesis pathway of Samarium(II) Iodide.
Photodissociation Reactions
The photoreaction of this compound has been studied in both the gas phase and in solution.[9][10] In the gas phase, the reaction proceeds via the rupture of the first C-I bond, followed by the cleavage of the second C-I bond in the resulting haloethyl radical (C₂H₄I•).[9][10] In solution, a solvent cage effect enables an alternative, more energetically favorable pathway where the bridged C₂H₄I• radical can react with the liberated iodine atom to form a C₂H₄I-I isomer, which then decomposes into ethene and iodine (I₂).[9][10]
Experimental Protocols
Synthesis of this compound
This protocol is based on the direct iodination of ethylene.[4][12][13]
Reaction: C₂H₄ + I₂ → C₂H₄I₂
Methodology:
-
Reaction Setup: A mixture of iodine (I₂) and ethanol is prepared in a suitable reaction vessel equipped with a gas inlet tube and a stirrer.
-
Gas Introduction: Ethylene gas (C₂H₄) is bubbled through the iodine-ethanol mixture. The reaction progress is monitored by the disappearance of the characteristic purple/brown color of the iodine.
-
Reaction Completion: The introduction of ethylene is continued until the iodine color is completely discharged, and needle-like crystals of this compound begin to form.
-
Isolation: Upon completion, the reaction mixture is filtered to collect the crude product. The crystals are washed to remove residual reactants.
-
Purification: The crude this compound is recrystallized from ethanol to yield the purified product.
Caption: General workflow for the synthesis of this compound.
Purification Protocol
This method is for the purification of commercially obtained or synthesized this compound.[7][13]
Methodology:
-
Dissolution: Dissolve the crude this compound in diethyl ether.
-
Washing: Transfer the ethereal solution to a separatory funnel and wash it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any free iodine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and evaporate the ether under reduced pressure (in vacuo).
-
Distillation: Distill the remaining residue to obtain pure this compound.
-
Storage: Store the purified product in a cool, dark place to prevent light-induced decomposition.[7][13]
Safety and Handling
This compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][6][14]
-
Handling: Use in a well-ventilated area or outdoors.[14][15] Avoid breathing dust, fumes, or vapors.[14][15] Avoid contact with skin and eyes.[14][15]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (eyeshields).[4][15] A dust mask (type N95 or equivalent) is recommended.
-
Storage: Store in a cool, dry place between 2-8°C.[4] The material is light and air-sensitive and should be stored accordingly, preferably under an inert atmosphere.[2][7]
-
Spills: In case of a spill, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[14] Use spark-proof tools.[14][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Ethane, 1,2-diiodo- [webbook.nist.gov]
- 4. This compound [chembk.com]
- 5. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 6. This compound | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 624-73-7 [chemicalbook.com]
- 8. Ethane, 1,2-diiodo- (CAS 624-73-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound|Organic Synthesis Reagent [benchchem.com]
- 13. Page loading... [guidechem.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Physical Properties of 1,2-Diiodoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodoethane, also known as ethylene diiodide, is an organoiodine compound with the chemical formula C₂H₄I₂.[1] It serves as a versatile reagent in organic synthesis, most notably in the preparation of samarium(II) iodide and ytterbium(II) iodide.[2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination and visualizations of key experimental workflows.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthesis, and purification. A summary of these properties is presented below.
Data Presentation: Quantitative Physical Properties
| Property | Value | Units | Conditions | Citations |
| Molecular Weight | 281.86 | g/mol | - | [3][4][5] |
| Melting Point | 80 - 82 | °C | lit. | [3] |
| Boiling Point | 206 | °C | at 760 mmHg | |
| Density | 2.132 | g/mL | at 25 °C (lit.) | [3] |
| Refractive Index | 1.674 | - | - | |
| Solubility | Soluble in methanol. Insoluble in water. | - | - | [6][7] |
| Appearance | White to almost white crystalline powder. | - | - | [6] |
| Stability | Stable, but may discolor on exposure to light. | - | - | |
| Inpatibilities | Strong bases, strong oxidizing agents. | - | - |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on established laboratory techniques.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.
-
Purity Assessment: A sharp melting point range of 0.5-1 °C indicates a high degree of purity. A broader range suggests the presence of impurities.[9]
Diagram: Workflow for Melting Point Determination
References
- 1. This compound|Organic Synthesis Reagent [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 1,2-二碘乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 5. Ethane, 1,2-diiodo- [webbook.nist.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
1,2-Diiodoethane (CAS 624-73-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1,2-diiodoethane (CAS 624-73-7), a versatile organoiodine compound. This document details its chemical and physical properties, synthesis, key applications in organic chemistry, and essential safety and handling information. The content is structured to serve as a practical resource for professionals in research, chemical synthesis, and drug development.
Core Properties and Data
This compound, also known as ethylene diiodide, is a halogenated alkane that presents as a crystalline solid at room temperature.[1][2] Its utility in synthetic chemistry is largely due to the reactive nature of its carbon-iodine bonds.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₄I₂ | [1][3] |
| Molecular Weight | 281.86 g/mol | [1][4] |
| Appearance | Yellow rhomboid or plate-like crystals, Light brown or brown crystalline solid | [1][3] |
| Melting Point | 80-82 °C | [3] |
| Boiling Point | 200 °C | [3] |
| Density | 2.132 g/mL at 25 °C | [3] |
| Solubility | Soluble in methanol, ethanol, ether, benzene, and acetone. Insoluble in water. | [3][5] |
| Vapor Pressure | 0.349 mmHg at 25 °C | [3] |
| Refractive Index | 1.871 | [3] |
| Flash Point | 100.9 °C | [3] |
| Stability | Stable, but may discolor on exposure to light. | [3][6] |
| InChI Key | GBBZLMLLFVFKJM-UHFFFAOYSA-N | [7] |
| SMILES | ICCI | [7] |
Safety and Handling Information
This compound is classified as a hazardous substance and requires careful handling to minimize exposure. It is a skin and eye irritant and may cause respiratory irritation.[1][8]
| Hazard Statement | GHS Code | Reference(s) |
| Causes skin irritation | H315 | [1] |
| Causes serious eye irritation | H319 | [1] |
| May cause respiratory irritation | H335 | [1] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[9]
-
Skin Protection: Wear chemical-impermeable gloves and protective clothing.[9]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[9]
Storage and Handling:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]
-
Keep away from strong bases and strong oxidizing agents.[2][3]
-
The compound is light-sensitive and should be stored in the dark.[6]
-
Handle in a well-ventilated area and avoid the formation of dust and aerosols.[9]
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is through the direct reaction of ethylene with iodine.[11][12] This reaction proceeds via an electrophilic addition mechanism.[11]
Synthesis of this compound from Ethylene
The synthesis involves the addition of iodine across the double bond of ethylene.[11]
Reaction: C₂H₄ + I₂ ⇌ C₂H₄I₂[11]
Experimental Protocol:
-
Prepare a mixture of iodine and ethanol.
-
Bubble ethylene gas through the solution.
-
Continue the addition of ethylene until the color of the iodine disappears, indicating the reaction is complete.
-
Needle-like crystals of this compound will form in the reaction mixture.
-
Filter the crude product from the solution.
-
Wash the crystals.
-
Recrystallize the crude product from ethanol to obtain purified this compound.[10]
Purification Method: For further purification, dissolve the compound in ether, wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), dry over magnesium sulfate (MgSO₄), and then remove the ether in vacuo. The product can then be distilled.[6]
Caption: Synthesis of this compound from ethylene and iodine.
Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily used for the preparation of samarium(II) iodide and ytterbium(II) iodide.[4][12] It also serves as an iodine source for the dehydroxy-iodination of alcohols.[6]
Preparation of Samarium(II) Iodide (SmI₂)
Samarium(II) iodide is a powerful single-electron transfer reagent widely used in organic synthesis.[11] this compound is a key component in its preparation.
Reaction: Sm + ICH₂CH₂I → SmI₂ + C₂H₄
Experimental Protocol (Kagan's Method):
-
In an inert atmosphere, add samarium metal to an inert solvent, typically tetrahydrofuran (THF).[11]
-
Add a solution of this compound in THF to the samarium suspension.
-
The reaction is typically rapid and results in the formation of a deep blue solution of samarium(II) iodide.
-
The ethylene gas produced is vented.
-
The resulting SmI₂ solution is used in situ for subsequent reactions.[11]
This method is also applicable for the synthesis of ytterbium(II) iodide (YbI₂).[4][11]
Caption: Preparation of Samarium(II) Iodide using this compound.
Other Applications
-
Dehydroxy-iodination of alcohols: this compound can be used as an effective reagent for converting alcohols to iodides.[6]
-
Synthesis of homopropargyl alcohols: It is used in the sonochemical Barbier-type reaction for the synthesis of derivatives of regioselective homopropargyl alcohols.[6]
-
Pharmaceutical Intermediates: Due to its role in facilitating complex bond formations, it is used in the synthesis of pharmaceutical intermediates.[10][13]
Reaction Mechanisms
The primary reaction mechanism for the synthesis of this compound from ethylene is an electrophilic addition. The π electrons of the ethylene double bond attack an iodine molecule, leading to the formation of a cyclic iodonium ion intermediate. This intermediate is then attacked by an iodide ion in an anti-addition, resulting in this compound.[11]
In its application for preparing SmI₂, the reaction involves the oxidative addition of the carbon-iodine bonds to the samarium metal, leading to the formation of the stable samarium(II) iodide and the release of ethene gas.[11]
Conclusion
This compound is a fundamental reagent in organic synthesis with significant applications, particularly in the preparation of powerful reducing agents like samarium(II) iodide. Its well-defined properties and synthesis routes make it a valuable tool for chemists in academia and industry, including those in drug development who rely on complex synthetic transformations. Proper handling and storage are crucial to ensure its safe and effective use in the laboratory.
References
- 1. This compound | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 6. This compound | 624-73-7 [chemicalbook.com]
- 7. This compound 99 624-73-7 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. This compound|Organic Synthesis Reagent [benchchem.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Stability and Storage of 1,2-Diiodoethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and storage of 1,2-diiodoethane, a critical organoiodine compound utilized in organic synthesis and pharmaceutical development. Due to its inherent sensitivity to environmental factors, a thorough understanding of its stability profile is paramount to ensure its quality, purity, and performance in research and drug development applications. This document details the known decomposition pathways, the impact of light, heat, and moisture on its stability, and recommended storage and handling procedures. Furthermore, it outlines model experimental protocols for conducting stability-indicating analyses to monitor the integrity of this compound over time.
Introduction
This compound (ethylene diiodide) is a versatile reagent, notably used in the preparation of samarium(II) iodide and ytterbium(II) iodide, which are powerful reducing agents in organic synthesis.[1] Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). However, like many organoiodine compounds, this compound exhibits sensitivity to various environmental factors, which can lead to its degradation. This degradation not only reduces the purity and efficacy of the reagent but can also introduce impurities that may interfere with downstream reactions or compromise the safety of pharmaceutical preparations.
This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the stability and proper storage of this compound. By adhering to the principles and protocols outlined herein, users can minimize degradation, ensure the reliability of their experimental results, and maintain the quality of their materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₄I₂ | [2][3] |
| Molecular Weight | 281.86 g/mol | [2][3] |
| Appearance | White to light brown or yellow crystalline powder | [2] |
| Melting Point | 80-82 °C | [4][5] |
| Boiling Point | 200.05 °C | [2] |
| Density | 2.132 g/mL at 25 °C | [2] |
| Solubility | Soluble in methanol and ether; insoluble in water. | [2] |
Stability Profile and Decomposition Pathways
This compound is described as stable under optimal conditions, but it is susceptible to degradation upon exposure to light, air (oxygen), and heat.[2] Discoloration, typically to a yellow or brown hue, is a common visual indicator of degradation and is attributed to the formation of molecular iodine (I₂).[6]
Factors Influencing Stability
The stability of this compound is influenced by several key factors, as summarized in Table 2.
Table 2: Factors Influencing the Stability of this compound
| Factor | Influence on Stability | Expected Outcome of Degradation | Mitigation Measures |
| Light | Highly sensitive, particularly to UV and visible light. Light provides the energy to break the weak carbon-iodine (C-I) bond. | Homolytic cleavage of C-I bonds, leading to radical formation and subsequent production of ethene and molecular iodine (I₂), causing discoloration. | Store in amber or opaque containers, in the dark. |
| Heat | Susceptible to thermal decomposition at elevated temperatures. | Can undergo elimination reactions to form ethene and hydrogen iodide (HI). | Store at recommended cool temperatures (e.g., 2-8 °C). |
| Air (Oxygen) | Can participate in radical chain reactions, accelerating decomposition, especially in the presence of light. | Formation of various oxidation byproducts. | Store under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers. |
| Moisture | While direct hydrolysis data for this compound is not readily available, moisture can facilitate decomposition pathways for other organoiodides. | Potential for hydrolysis to form ethylene glycol and hydrogen iodide. | Store in a dry, desiccated environment. |
| Incompatible Materials | Reacts with strong bases and strong oxidizing agents. | Can lead to vigorous or uncontrolled reactions and decomposition. | Store away from incompatible materials. |
Decomposition Pathways
The primary degradation pathway for this compound, particularly under photolytic conditions, involves the homolytic cleavage of the carbon-iodine bond.
Upon exposure to light, this compound undergoes the following decomposition steps, especially in solution:
-
Initiation: The absorption of a photon with sufficient energy leads to the homolytic cleavage of one of the C-I bonds, generating a 2-iodoethyl radical and an iodine radical.
-
Propagation/Further Decomposition:
-
In the gas phase: The 2-iodoethyl radical can undergo a secondary C-I bond cleavage to produce ethene and another iodine radical.
-
In solution: A "cage effect" can trap the initially formed radicals. The 2-iodoethyl radical can react with the iodine radical to form a transient isomer, which then decomposes to ethene and molecular iodine (I₂).
-
-
Termination: The radical species can combine in various ways to form stable products. The accumulation of molecular iodine is responsible for the characteristic discoloration of the degraded product.
The photodegradation pathway in solution is visualized in the following diagram:
Caption: Photodegradation pathway of this compound in solution.
At elevated temperatures, this compound can undergo thermal decomposition, primarily through an elimination reaction to yield ethene and hydrogen iodide.
Storage and Handling
Proper storage and handling are critical to maintaining the stability and purity of this compound.
Table 3: Recommended Storage and Handling Procedures for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) | To minimize thermal decomposition. |
| Light | Store in a dark place, using amber or opaque containers. | To prevent photodegradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidation. |
| Container | Tightly sealed containers. | To prevent exposure to air and moisture. |
| Moisture | Store in a dry, well-ventilated area. Consider using a desiccator for long-term storage. | To minimize potential hydrolysis. |
| Stabilizers | For some iodoalkanes, a piece of copper wire is added as a stabilizer to scavenge iodine radicals.[6] This may be considered for long-term storage of this compound. | To inhibit radical-mediated decomposition. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | To ensure safety and minimize exposure. |
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the active compound in the presence of its degradation products, excipients, and impurities. The following are model experimental protocols that can be adapted for the stability assessment of this compound.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the specificity of the analytical method.
Table 4: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Proposed Experimental Setup |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., methanol) and treat with 0.1 M HCl at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at 60 °C for 24 hours. |
| Oxidation | Dissolve this compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Store solid this compound at 60 °C for 7 days. |
| Photodegradation | Expose solid this compound to a light source according to ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). |
The following diagram illustrates a general workflow for conducting forced degradation studies:
Caption: General workflow for forced degradation studies.
Model Stability-Indicating UPLC-UV Method
This method can be used for the quantification of this compound and the detection of its degradation products.
Table 5: Model UPLC-UV Method Parameters
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable ratio of A:B, then ramp up the percentage of B to elute the compound and its more nonpolar degradants. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV detection at a wavelength where this compound and its potential degradation products absorb (a photodiode array detector is recommended for method development). |
| Injection Volume | 1 - 5 µL |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., acetonitrile) to an appropriate concentration. |
Model Stability-Indicating GC-MS Method
GC-MS is a powerful technique for the separation and identification of volatile degradation products.
Table 6: Model GC-MS Method Parameters
| Parameter | Suggested Conditions |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all components. |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350. |
| Sample Preparation | Dissolve the sample in a volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration. |
Conclusion
The stability of this compound is a critical consideration for its effective use in research and pharmaceutical development. Its sensitivity to light, heat, and air necessitates strict adherence to proper storage and handling protocols. By storing this compound in a cool, dark, and dry environment, preferably under an inert atmosphere, its degradation can be significantly minimized. The implementation of stability-indicating analytical methods, such as UPLC-UV and GC-MS, is essential for monitoring its purity and ensuring the integrity of experimental outcomes. This guide provides the foundational knowledge and model protocols to assist researchers and scientists in maintaining the quality and reliability of this important chemical reagent.
References
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. organic chemistry - Why is this compound unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic Analysis of 1,2-Diiodoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1,2-diiodoethane, a vital organoiodine compound utilized in various organic synthesis applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data and methodologies for its identification and characterization.
Spectral Data Summary
The quantitative spectral data for this compound are summarized in the tables below, providing a clear reference for its spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectral Data
| Parameter | ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) | 3.75 ppm[1] | -5.0 ppm[2] |
| Multiplicity | Singlet | Singlet |
| Solvent | CDCl₃[2][3] | CDCl₃[2] |
| Reference | Tetramethylsilane (TMS)[4][5] | Tetramethylsilane (TMS)[2][4] |
| Coupling Constant | Not Applicable | Not Applicable |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity | Sample Phase |
| 2960 - 2850 | C-H Stretch (alkane) | Medium | Solid |
| 1420 - 1405 | CH₂ Scissoring | Medium | Solid |
| 1170 - 1150 | CH₂ Wagging | Medium | Solid |
| 600 - 500 | C-I Stretch | Strong | Solid |
Note: Specific peak values can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution).
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 282 | ~15 | [C₂H₄I₂]⁺ (Molecular Ion) |
| 155 | 100 | [C₂H₄I]⁺ |
| 127 | ~60 | [I]⁺ |
| 28 | ~50 | [C₂H₄]⁺ |
| 27 | ~85 | [C₂H₃]⁺ |
Data obtained via Electron Ionization (EI) Mass Spectrometry.[6]
Experimental Protocols
Detailed methodologies for acquiring the spectral data presented above are provided to ensure reproducibility.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Data Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.[4][7]
-
The spectrometer is locked to the deuterium signal of the CDCl₃.
-
Standard acquisition parameters for a routine ¹H spectrum are used, including a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
3. ¹³C NMR Data Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz or 125 MHz).[4][8]
-
A standard proton-decoupled pulse sequence is utilized.
-
The receiver gain is optimized, and a sufficient number of scans are acquired.
-
The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm, which is then calibrated to the TMS scale at 0.00 ppm.[9]
Infrared (IR) Spectroscopy Protocol
1. Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.
-
The homogenous mixture is then compressed in a pellet die under high pressure (several tons) to form a transparent or translucent pellet.
2. Data Acquisition:
-
A background spectrum of the empty sample compartment is first recorded.
-
The KBr pellet containing the sample is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[10]
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry Protocol
1. Sample Introduction:
-
A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.
2. Ionization (Electron Ionization - EI):
-
The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[8][11][12]
-
This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺) and subsequent fragment ions.[11][12]
3. Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
A detector measures the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. Ethane, 1,2-diiodo- [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
An In-depth Technical Guide to the Solubility of 1,2-Diiodoethane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-diiodoethane in various organic solvents. Due to a lack of readily available quantitative data in published literature, this guide summarizes the qualitative solubility and presents a detailed, standardized experimental protocol for the quantitative determination of solubility for crystalline compounds such as this compound.
Solubility of this compound: A Qualitative Overview
This compound (also known as ethylene diiodide) is a halogenated alkane that presents as a crystalline powder.[1] Its solubility is a critical parameter in various applications, including organic synthesis and pharmaceutical research. While precise quantitative solubility data is sparse, a qualitative understanding can be drawn from multiple sources.
The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that nonpolar compounds will dissolve in nonpolar solvents, and polar compounds will dissolve in polar solvents. This compound, with its carbon-iodine bonds, possesses a degree of polarity, influencing its solubility in different organic media.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Solubility |
| Methanol | Polar Protic | Soluble[1][2][3] |
| Ethanol | Polar Protic | Soluble[2] |
| Acetone | Polar Aprotic | Soluble |
| Diethyl Ether | Nonpolar | Soluble[2] |
| Chloroform | Nonpolar | Soluble |
| Benzene | Nonpolar | Soluble |
| Water | Polar Protic | Sparingly Soluble (0.82 g/L at 25°C)[4] |
Note: "Soluble" indicates that the source material states solubility without providing specific quantitative values. Further experimental determination is required for precise measurements.
Experimental Protocol for Determining Solubility
The most common and widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method .[5][6] This procedure involves achieving a saturated solution at a controlled temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.[7]
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a flask or vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached and maintained.[8]
-
Add a known volume of the desired organic solvent to the flask.
-
-
Equilibration:
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours.[8] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is established, remove the flask from the shaker and allow it to stand at the same constant temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, two common methods can be used:
-
Centrifugation: Centrifuge the sample at the controlled temperature. This will pellet the excess solid at the bottom of the tube.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically inert syringe filter into a clean vial.[7] This method is highly effective at removing fine particles.
-
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique, such as HPLC.[7]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.[7]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining solubility.
References
Theoretical Conformational Analysis of 1,2-Diiodoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodoethane (C₂H₄I₂) serves as a fundamental model for understanding conformational isomerism in substituted alkanes. The rotational freedom around the central carbon-carbon single bond gives rise to distinct spatial arrangements of the iodine atoms, known as conformers. The two primary conformers of interest are the anti (or trans) and gauche forms. The relative stability and populations of these conformers are governed by a delicate balance of steric and electronic effects, which can be probed through both theoretical calculations and experimental spectroscopy. This technical guide provides an in-depth analysis of the theoretical studies on this compound conformers, supported by experimental considerations.
Conformational Isomers of this compound
The rotation around the C-C bond in this compound leads to a potential energy surface with distinct minima corresponding to the stable conformers.
-
Anti (Trans) Conformer: In the anti conformation, the two iodine atoms are positioned at a dihedral angle of 180° with respect to each other. This arrangement minimizes steric repulsion between the bulky iodine atoms, and it is generally considered the most stable conformer.
-
Gauche Conformer: The gauche conformer is characterized by a dihedral angle of approximately 60° between the two iodine atoms. This conformation is generally higher in energy than the anti form due to increased steric strain.
Theoretical Studies and Computational Methodologies
A variety of computational methods have been employed to investigate the conformational landscape of 1,2-dihaloethanes, including this compound. These theoretical approaches provide valuable insights into the geometric parameters and relative energies of the conformers.
Computational Methods
The primary theoretical methods utilized in the study of this compound conformers include:
-
Ab initio methods:
-
Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.
-
Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation effects, which are crucial for accurately describing intermolecular interactions and relative energies.[1]
-
-
Density Functional Theory (DFT):
-
B3LYP: This is a widely used hybrid functional that combines the strengths of both HF and DFT methods.
-
Basis Sets
The choice of basis set is critical for obtaining accurate computational results. For studies involving heavy atoms like iodine, specialized basis sets are often required. A commonly used basis set for this compound is the 3-21G basis set.
Logical Relationship of Conformational Analysis
The following diagram illustrates the logical flow of theoretical conformational analysis.
Quantitative Data from Theoretical Studies
| Parameter | Anti Conformer | Gauche Conformer | Computational Method | Basis Set | Reference |
| Relative Energy (kcal/mol) | 0.0 | > 0.0 | HF, MP2, B3LYP | 3-21G | |
| I-C-C-I Dihedral Angle | 180° | ~60° | HF, MP2, B3LYP | 3-21G | |
| C-C Bond Length (Å) | Typical Alkane Value | Slightly Longer | - | - | - |
| C-I Bond Length (Å) | Typical Value | Slightly Longer | - | - | - |
| ∠ICC Bond Angle | Typical Tetrahedral | Slightly Distorted | - | - | - |
| ∠CCH Bond Angle | Typical Tetrahedral | Slightly Distorted | - | - | - |
Note: Specific numerical values for bond lengths and angles for this compound from various computational methods are not consistently reported in the surveyed literature. The table reflects the qualitative trends observed in studies of 1,2-dihaloethanes.
Experimental Protocols
Experimental techniques, particularly vibrational spectroscopy, are crucial for validating theoretical predictions and providing real-world data on the conformational equilibrium of this compound.
Raman and Infrared (IR) Spectroscopy
Raman and Infrared (IR) spectroscopy are powerful techniques for studying conformational isomers because the vibrational modes of the anti and gauche conformers are distinct.[2]
The following diagram outlines a typical workflow for the spectroscopic analysis of this compound conformers.
1. Sample Preparation:
-
For Solution-Phase Studies: A dilute solution of this compound is prepared in a suitable solvent (e.g., carbon tetrachloride, hexane). The choice of solvent is critical as it can influence the conformational equilibrium.
-
For Solid-Phase Studies: A thin film of solid this compound can be prepared by cooling the liquid sample on a suitable substrate.
2. Raman Spectroscopy:
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Ar+ laser at 514.5 nm or a He-Ne laser at 632.8 nm) is used.
-
Data Acquisition: The sample is placed in a quartz cuvette (for solutions) or on a cold stage (for solids). The scattered Raman light is collected, typically at a 90° angle to the incident beam, and dispersed by a monochromator onto a detector (e.g., a CCD camera).
-
Data Analysis: The resulting Raman spectrum will show distinct peaks corresponding to the vibrational modes of the anti and gauche conformers. The relative intensities of these peaks can be used to determine the relative populations of the two conformers at a given temperature.
3. Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition: The sample is placed in an IR-transparent cell (e.g., with NaCl or KBr windows for solutions). The infrared radiation is passed through the sample, and the transmitted light is measured by a detector.
-
Data Analysis: Similar to Raman spectroscopy, the IR spectrum will exhibit characteristic absorption bands for the anti and gauche conformers. The integrated areas of these bands are proportional to the concentration of each conformer, allowing for the determination of their relative populations.
Conclusion
The conformational analysis of this compound provides a clear example of the interplay between steric and electronic effects in determining molecular geometry and stability. Theoretical calculations, particularly those employing MP2 and DFT methods, are invaluable tools for predicting the properties of the anti and gauche conformers. These computational predictions can be validated and refined through experimental techniques like Raman and IR spectroscopy. A combined theoretical and experimental approach is essential for a comprehensive understanding of the conformational landscape of this and other flexible molecules, which is of fundamental importance in various fields, including drug design and materials science.
References
An In-depth Technical Guide to the Discovery and History of 1,2-Diiodoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodoethane, also known as ethylene diiodide, is an organoiodine compound with the chemical formula C₂H₄I₂. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It is intended for an audience with a technical background in chemistry and drug development, offering detailed experimental protocols and structured data for ease of reference and comparison.
Historical Discovery and Context
The study of organoiodine compounds dates back to the early 19th century, following the discovery of iodine by Bernard Courtois in 1811. The mid-1800s saw the burgeoning field of organic synthesis, with chemists exploring the reactivity of newly discovered organic molecules. The synthesis of haloalkanes, in particular, became a fundamental area of investigation, enabling the interconversion of various functional groups.
While the exact first synthesis is not definitively documented in a single seminal paper, historical chemical literature points towards the initial preparation of "iodure d'éthylène" (ethylene iodide) around 1855 by the French chemist J. Personne . His work was part of the broader European effort in the 19th century to systematically synthesize and characterize organic compounds. The primary method for its preparation, the direct addition of iodine to ethylene, was an early example of an electrophilic addition reaction to an alkene, a class of reactions that would become a cornerstone of organic chemistry.
Physicochemical Properties
This compound is a solid at room temperature and possesses a range of physical and chemical properties that are critical for its application in synthesis. The following tables summarize its key quantitative data.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₄I₂ |
| Molar Mass | 281.86 g/mol [1] |
| Appearance | Light brown to brown crystals or crystalline powder[2][3][4] |
| Melting Point | 80-82 °C[1] |
| Boiling Point | 206 °C at 760 mmHg |
| Density | 2.132 g/mL at 25 °C |
| Solubility | Soluble in methanol, ethanol, and ether. Insoluble in water.[2][3] |
| Refractive Index | 1.8710 |
Table 2: Chemical and Safety Information
| Property | Value |
| CAS Number | 624-73-7 |
| InChI Key | GBBZLMLLFVFKJM-UHFFFAOYSA-N |
| Stability | Stable, but may discolor on exposure to light.[2] |
| Incompatibilities | Strong bases, strong oxidizing agents.[2] |
| Primary Hazard | Irritant |
Key Experimental Protocols
The synthesis of this compound has been refined over the years, but the foundational method of direct iodination of ethylene remains a key illustration of its preparation.
Historical Synthesis: Direct Iodination of Ethylene (circa 1855)
This protocol is a representation of the early methods used for the synthesis of this compound.
Objective: To synthesize this compound by the direct reaction of ethylene gas with iodine.
Materials:
-
Ethylene gas (C₂H₄)
-
Iodine (I₂)
-
Ethanol (as a solvent)
Procedure:
-
A mixture of iodine and ethanol is prepared in a suitable reaction vessel.
-
Ethylene gas is passed through this mixture.
-
The reaction proceeds until the characteristic color of the iodine disappears completely, indicating its consumption.
-
Upon completion, needle-like crystals of this compound are formed.
-
The crude product is isolated by filtration.
-
The collected crystals are washed to remove any unreacted starting materials or byproducts.
-
Further purification is achieved by recrystallization from ethanol to yield pure this compound.[3]
Modern Application: Synthesis of Samarium(II) Iodide
A primary contemporary use of this compound is in the preparation of samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent.
Objective: To prepare a solution of samarium(II) iodide for use in organic synthesis.
Materials:
-
Samarium (Sm) metal
-
This compound (ICH₂CH₂I)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a flask is charged with samarium metal.
-
Anhydrous THF is added to the flask.
-
A solution of this compound in anhydrous THF is added to the samarium suspension.
-
The reaction mixture is stirred at room temperature. The formation of samarium(II) iodide is indicated by a change in color to a deep blue-green.
-
The resulting solution of SmI₂ is then used directly for subsequent reactions.
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in Graphviz DOT language, illustrate the key reaction pathway and a general experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This compound, since its initial synthesis in the mid-19th century, has remained a relevant compound in the field of organic chemistry. Its discovery was a part of the foundational era of synthetic organic chemistry, and its modern applications, particularly in the preparation of important reagents like samarium(II) iodide, underscore its continued importance. This guide has provided a detailed overview of its history, properties, and key experimental protocols to serve as a valuable resource for researchers and professionals in the chemical sciences.
References
An In-depth Technical Guide to the Safe Handling of 1,2-Diiodoethane
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,2-diiodoethane (CAS No. 624-73-7), a halogenated hydrocarbon used in organic synthesis.[1] Due to its hazardous nature, strict adherence to safety protocols is essential to minimize risks in the laboratory.
Hazard Identification and Classification
This compound is classified as a hazardous substance that poses significant risks upon exposure.[2] It is a skin, eye, and respiratory irritant.[3][4]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
The compound is represented by the following GHS pictograms and signal word:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning[5]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage. It is a light brown or brown crystalline solid.[3][7] It is stable under recommended storage conditions but may discolor upon exposure to light.[4][6][7]
Summary of Physical and Chemical Data
| Property | Value |
| Molecular Formula | C₂H₄I₂ |
| Molecular Weight | 281.86 g/mol |
| Appearance | Light brown to brown crystals or crystalline powder |
| Melting Point | 80-82 °C (lit.) |
| Boiling Point | ~200.05 °C |
| Density | 2.132 g/mL at 25 °C (lit.) |
| Vapor Pressure | 0.349 - 0.69 mmHg at 25°C |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, ether |
| Stability | Stable, but sensitive to air and light |
Exposure Controls and Personal Protection
To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is required.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[8][9][10]
-
Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.[11]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield may also be necessary. | Protects against splashes and vapors that can cause serious eye irritation.[5][8][11] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile) inspected prior to use. | Prevents skin contact, which causes irritation.[5][11] |
| Body Protection | A lab coat is required. For larger quantities or where splashing is a risk, a chemical-resistant apron and impervious clothing should be worn. | Protects skin and personal clothing from contamination.[8][10] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge or a full-face respirator should be used if ventilation is inadequate or exposure limits are exceeded. | Prevents inhalation, which may cause respiratory tract irritation.[5][11][12] |
Safe Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]
-
Do not eat, drink, or smoke in the work area.[13]
Storage:
-
Due to its sensitivity, store protected from light.[6][9][12]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][6][14] Recommended storage temperature is between 2-8°C.[7]
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek medical attention immediately.[5][11][12] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][5][11][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5][8][11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][11][12] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][5][12]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides and hydrogen iodide.[2][12]
-
Protective Actions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5][12]
Accidental Release Measures:
-
Evacuate personnel to safe areas and ensure adequate ventilation.[5][12]
-
Wear appropriate personal protective equipment as outlined in Section 3.[5][12]
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][8][12]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[9][10]
-
Collect the material using spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[2][5]
Stability and Reactivity
-
Reactivity: Not known to be reactive under normal processing.[2]
-
Chemical Stability: Stable under recommended storage conditions, but it is air and light sensitive.[2][7]
-
Conditions to Avoid: Exposure to light and heat.[2]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[2][14] | Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[2][12]
Disposal Considerations
-
Product: this compound should be treated as hazardous waste.[11] Disposal must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5][8]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5][8]
-
Regulations: All disposal practices must be in accordance with local, regional, and national hazardous waste regulations. Do not discharge into sewer systems or contaminate water or soil.[5][8][11]
Methodologies and Protocols
Generalized Experimental Protocol for Handling this compound (Solid)
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling: a. Review the Safety Data Sheet (SDS) for this compound.[11] b. Ensure the work area, specifically a chemical fume hood, is clean and uncluttered.[10] c. Verify that an appropriate fire extinguisher, safety shower, and eyewash station are accessible.[2] d. Don all required PPE as specified in Section 3 (safety goggles, nitrile gloves, lab coat).[11]
2. Weighing and Dispensing: a. Perform all manipulations within the chemical fume hood. b. Use a dedicated, clean spatula and weighing vessel. c. Carefully open the container, avoiding inhalation of any dust. d. Dispense the required amount of the solid slowly to prevent aerosolization. e. Close the primary container tightly immediately after dispensing.[10] f. Clean the spatula and weighing area with a suitable solvent and then soap and water. Dispose of contaminated wipes as hazardous waste.[10]
3. Addition to Reaction Vessel: a. Add the weighed this compound to the reaction vessel inside the fume hood. b. If the reaction is heated, use a well-controlled heating mantle and ensure the setup is secure.[10] c. Maintain adequate ventilation throughout the experiment.
4. Post-Handling and Cleanup: a. After use, securely seal the container and return it to its designated storage location (cool, dry, dark, 2-8°C).[10] b. Decontaminate all non-disposable equipment that came into contact with the chemical. c. Wipe down the work surface in the fume hood. d. Collect all contaminated disposable items (e.g., gloves, wipes, weighing paper) in a clearly labeled, sealed hazardous waste container.[11] e. Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.
Visualized Safety Workflows
The following diagrams illustrate key logical relationships and workflows for ensuring safety when handling hazardous chemicals like this compound.
Caption: Hierarchy of controls for mitigating chemical hazards.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. CAS 624-73-7: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Cas 624-73-7,this compound | lookchem [lookchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 1,2-diiodoperfluoroethane | CAS#:354-65-4 | Chemsrc [chemsrc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ethane, 1,2-diiodo- MSDS CasNo.624-73-7 [lookchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Samarium(II) Iodide Using 1,2-Diiodoethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the synthesis of samarium(II) iodide (SmI₂), a versatile single-electron transfer reagent widely used in organic synthesis. The protocol described herein, often referred to as Kagan's method, utilizes the reaction of samarium metal with 1,2-diiodoethane in tetrahydrofuran (THF).[1][2] This method is valued for its convenience and the generation of a readily usable solution of SmI₂.[3]
Samarium(II) iodide is a powerful reducing agent capable of mediating a variety of chemical transformations, including reductions of functional groups, carbon-carbon bond formations, and complex cascade reactions.[2][4][5] Its utility in the total synthesis of natural products and other complex molecules makes it an indispensable tool for drug development professionals.[2] The reactivity and selectivity of SmI₂ can be finely tuned by the choice of solvent and the use of additives.[2][6]
Data Presentation
The following tables summarize the key quantitative parameters for the synthesis of a 0.1 M solution of samarium(II) iodide in THF.
Table 1: Reagent Quantities and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) | Equivalents |
| Samarium (Sm) | 150.36 | 0.022 | 3.30 | 2.2 |
| This compound (ICH₂CH₂I) | 281.86 | 0.01 | 2.82 | 1.0 |
| Tetrahydrofuran (THF) | 72.11 | - | 250 mL | - |
Note: A slight excess of samarium metal is often used to ensure complete reaction and to maintain the stability of the SmI₂ solution.[3]
Table 2: Reaction Conditions and Expected Outcome
| Parameter | Value |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | Several hours to overnight[3][4] |
| Concentration of SmI₂ | ~0.1 M[1][2] |
| Appearance | Deep blue solution[1][3] |
| Byproduct | Ethene gas[1] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a samarium(II) iodide solution.
Materials and Equipment:
-
Round-bottom flask (e.g., 500 mL), oven-dried
-
Magnetic stir bar
-
Septum
-
Schlenk line or argon/nitrogen inlet
-
Syringes and needles
-
Cannula
-
Samarium powder (40 mesh)[6]
-
This compound (purified)
-
Anhydrous tetrahydrofuran (THF)
Purification of this compound:
Commercial this compound may contain impurities that can affect the quality of the SmI₂ solution. A purification step is recommended.[4]
-
Dissolve 20 g of this compound in approximately 400 mL of diethyl ether.[4]
-
Wash the organic layer five times with 100 mL portions of saturated aqueous sodium thiosulfate solution, followed by one wash with 100 mL of water.[4]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a white solid.[4]
-
Store the purified this compound wrapped in aluminum foil and under an inert atmosphere.
Synthesis of Samarium(II) Iodide Solution (0.1 M in THF):
Safety Precaution: Samarium(II) iodide is air and moisture sensitive.[4] All operations must be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques. Anhydrous solvents are essential for a successful synthesis.
-
Apparatus Setup: Place a magnetic stir bar in an oven-dried round-bottom flask. Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.[4]
-
Addition of Reagents:
-
Reaction:
-
Using a cannula or a syringe, slowly add the this compound solution to the stirring suspension of samarium powder at room temperature.[3][6]
-
The reaction mixture will gradually change color, eventually forming a characteristic deep blue solution, indicating the formation of SmI₂.[1][3] This process may take several hours to overnight.[3][4] The evolution of ethene gas will also be observed.[1]
-
-
Completion and Storage:
-
The reaction is considered complete when all the samarium metal has been consumed and the deep blue color persists.
-
Allow the solution to stand for about 30 minutes to let any unreacted samarium settle.[4]
-
The resulting ~0.1 M solution of SmI₂ in THF is ready for use. It is recommended to use the solution within a few days of preparation for best results.[6] The solution can be stored under an inert atmosphere, preferably in the presence of a small amount of excess samarium metal to maintain its stability.[3]
-
Titration of the SmI₂ Solution (Optional but Recommended):
The concentration of the prepared SmI₂ solution can be determined by iodometric titration.[6]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of samarium(II) iodide.
Caption: Experimental workflow for the synthesis of SmI₂.
Caption: Reaction scheme for SmI₂ synthesis.
References
- 1. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 2. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 3. chemistry-chemists.com [chemistry-chemists.com]
- 4. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]
Application Notes and Protocols: Preparation of Samarium(II) Iodide (SmI₂) via Kagan's Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful, versatile, and chemoselective single-electron reducing agent with broad applications in organic synthesis.[1][2][3] Since its introduction by Henri B. Kagan, it has become an indispensable tool for promoting a variety of chemical transformations, including reductions of functional groups, carbon-carbon bond formations, and complex cascade reactions.[2][4] This document provides a detailed protocol for the preparation of a SmI₂ solution in tetrahydrofuran (THF) using Kagan's method, which involves the reaction of samarium metal with 1,2-diiodoethane.[1][5] Additionally, a comprehensive procedure for the standardization of the prepared SmI₂ solution via iodometric titration is outlined to ensure accurate and reproducible experimental results.
Data Presentation
Table 1: Reagents for SmI₂ Preparation (Kagan's Method)
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| Samarium Metal (powder) | Sm | 150.36 | 0.02 | 3.00 | - |
| This compound | C₂H₄I₂ | 281.86 | 0.01 | 2.82 | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 250 |
Table 2: Reagents for Standardization of SmI₂ Solution
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Concentration |
| Iodine | I₂ | 253.81 | ~0.05 M in THF |
| Sodium Thiosulfate | Na₂S₂O₃·5H₂O | 248.18 | ~0.1 N |
| Potassium Iodate | KIO₃ | 214.00 | Primary Standard |
| Potassium Iodide | KI | 166.00 | - |
| Sulfuric Acid | H₂SO₄ | 98.08 | 1 M |
| Starch Indicator | - | - | 1% (w/v) |
Experimental Protocols
Preparation of 0.1 M Samarium(II) Iodide Solution in THF
This protocol is adapted from the original method developed by Kagan and subsequent refined procedures.[5][6] The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent the decomposition of the air- and moisture-sensitive SmI₂.
Materials and Equipment:
-
Three-necked round-bottom flask (500 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel, oven-dried
-
Schlenk line or glovebox
-
Syringes and needles
-
Samarium metal powder
-
This compound
-
Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
Procedure:
-
Place samarium powder (3.00 g, 0.02 mol) into the three-necked round-bottom flask equipped with a magnetic stir bar.
-
Assemble the glassware and place it under a high vacuum, then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
In a separate flask, prepare a solution of this compound (2.82 g, 0.01 mol) in 250 mL of anhydrous THF. This solution should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes.
-
Transfer the degassed this compound solution to the dropping funnel.
-
Slowly add the this compound solution to the stirred suspension of samarium powder at room temperature.
-
The reaction mixture will gradually change color, and the formation of SmI₂ is indicated by the appearance of a characteristic deep blue color.[1] The reaction can take several hours to complete.[1][5] The evolution of ethene gas is a byproduct of this reaction.[1]
-
Once the deep blue color persists and the majority of the samarium metal has been consumed, the reaction is considered complete. The resulting solution is approximately 0.1 M SmI₂ in THF.[2]
-
For storage, the solution should be kept under an inert atmosphere, preferably over a small amount of unreacted samarium metal to ensure its stability.[5]
Standardization of the Samarium(II) Iodide Solution
The concentration of the prepared SmI₂ solution can vary and should be determined by titration before use. An iodometric back-titration is a reliable method for this purpose.
Principle:
An aliquot of the SmI₂ solution is reacted with an excess of a standardized iodine solution. The unreacted iodine is then titrated with a standardized sodium thiosulfate solution using starch as an indicator.
1. Preparation and Standardization of 0.1 N Sodium Thiosulfate Solution:
-
Preparation: Dissolve approximately 25 g of sodium thiosulfate pentahydrate in 1 L of freshly boiled and cooled deionized water. Add a small amount of sodium carbonate (~0.1 g) to stabilize the solution. Store in a dark, well-stoppered bottle.
-
Standardization:
-
Accurately weigh about 0.15 g of dry primary standard potassium iodate (KIO₃) and dissolve it in 50 mL of deionized water in a conical flask.
-
Add 2 g of potassium iodide (KI) and 5 mL of 1 M sulfuric acid.
-
Immediately titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution, which will turn the solution blue-black.
-
Continue the titration dropwise until the blue color disappears.
-
Calculate the normality of the sodium thiosulfate solution.
-
2. Preparation of ~0.05 M Iodine Solution in THF:
-
Dissolve approximately 1.27 g of iodine crystals in 100 mL of anhydrous THF. Store in a dark bottle under an inert atmosphere. The exact concentration of this solution will be determined during the SmI₂ titration.
3. Titration of the SmI₂ Solution:
-
Under an inert atmosphere, carefully transfer a precise volume (e.g., 5.00 mL) of the deep blue SmI₂ solution into a dry, inert gas-flushed conical flask containing a magnetic stir bar.
-
To this, add a known excess volume (e.g., 10.00 mL) of the standardized iodine solution via a gas-tight syringe. The SmI₂ will be oxidized by the iodine, and the color will change.
-
Remove the flask from the inert atmosphere and immediately titrate the excess iodine with the standardized sodium thiosulfate solution until the solution is pale yellow.
-
Add 2 mL of starch indicator and continue the titration until the blue color disappears.
-
Perform a blank titration by titrating the same volume of the iodine solution (10.00 mL) with the sodium thiosulfate solution to determine the initial amount of iodine.
-
Calculate the concentration of the SmI₂ solution based on the difference in the volume of sodium thiosulfate solution used for the blank and the sample titrations.
Visualizations
Caption: Reaction pathway for the synthesis of SmI₂.
Caption: Workflow for SmI₂ preparation and standardization.
References
- 1. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: 1,2-Diiodoethane as a Reagent for Dehydroxy-iodination of Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,2-diiodoethane in conjunction with triphenylphosphine (Ph₃P) for the dehydroxy-iodination of a wide range of alcohols. This method offers a safe and efficient alternative to traditional iodination techniques, such as the Appel reaction which uses iodine (I₂), a toxic reagent. The Ph₃P/ICH₂CH₂I system also promotes the dehydroxylative substitution of alcohols to form C-O, C-N, and C-S bonds.[1]
Overview and Advantages
The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, providing versatile intermediates for nucleophilic substitution and cross-coupling reactions. The combination of this compound and triphenylphosphine presents a robust system for this conversion. A key advantage of this protocol is that it avoids the use of elemental iodine, which is toxic and can be inconvenient to handle.[1] Furthermore, the external addition of an iodide source is not necessary for the iodination reaction, as the Ph₃P/ICH₂CH₂I system generates the iodide anion in situ.[1]
Proposed Reaction Mechanism
The reaction is believed to proceed through the formation of active phosphorus intermediates. Triphenylphosphine reacts rapidly with this compound to generate diiodophosphorus (Ph₃PI₂) and an iodophosphonium salt ([Ph₃PI]⁺I⁻) in equilibrium. The iodophosphonium salt acts as a strong Lewis acid. In the presence of a solvent like N,N-dimethylformamide (DMF), it can coordinate with the solvent. The alcohol is then activated, and subsequent nucleophilic attack by the iodide anion leads to the formation of the alkyl iodide and triphenylphosphine oxide (Ph₃PO). The final substitution step is proposed to proceed via an Sₙ2 mechanism.[1]
Caption: Proposed reaction mechanism for dehydroxy-iodination.
Quantitative Data Summary
The Ph₃P/ICH₂CH₂I system is effective for the dehydroxy-iodination of a variety of alcohols. High yields are generally obtained for primary, secondary, and benzylic alcohols.
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzyl iodide | 95 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzyl iodide | 96 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl iodide | 94 |
| 4 | 1-Phenylethanol | 1-Iodo-1-phenylethane | 85 |
| 5 | 2-Phenoxyethanol | 1-Iodo-2-phenoxyethane | 92 |
| 6 | Cinnamyl alcohol | Cinnamyl iodide | 88 |
| 7 | 1-Octanol | 1-Iodooctane | 90 |
| 8 | Cyclohexanol | Iodocyclohexane | 82 |
Table 1: Dehydroxy-iodination of various alcohols using the Ph₃P/ICH₂CH₂I system. Yields are isolated yields.[1]
This reagent system also facilitates the formation of C-O, C-N, and C-S bonds through nucleophilic substitution of the hydroxyl group. A brief overview of the substrate scope for these transformations is presented below.
| Nucleophile | Alcohol Type | Product Type | Yield Range (%) |
| Amines (alkyl & aryl) | Benzyl, Alkyl (primary & secondary) | Amines | 75-98 |
| Azide (N₃⁻) | Benzyl, Alkyl (primary & secondary) | Azides | 95-99 |
| Phenolates | Benzyl, Alkyl (primary) | Ethers | 85-96 |
| Carboxylates | Benzyl, Alkyl (primary) | Esters | 88-95 |
| Thiolates & Thiols | Benzyl, Alkyl (primary & secondary) | Thioethers | 82-97 |
Table 2: Substrate scope for dehydroxylative C-O, C-N, and C-S bond formation.[1]
Experimental Protocols
The following are general experimental protocols for the dehydroxy-iodination and other dehydroxylative functionalizations.
General Procedure for Dehydroxy-iodination
This procedure is adapted for the direct conversion of alcohols to alkyl iodides.
Caption: Experimental workflow for dehydroxy-iodination.
Detailed Protocol:
-
To a solution of the alcohol (0.5 mmol, 1.0 equiv) in acetonitrile (CH₃CN, 5 mL) in a sealed tube, add triphenylphosphine (1.2 equiv) and this compound (1.2 equiv).
-
Stir the resulting mixture at 60 °C for 2 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent, such as dichloromethane (CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl iodide.
General Procedure for Dehydroxylative C-N and C-S Bond Formation
This procedure is for the synthesis of amines, azides, and thioethers from alcohols.
Detailed Protocol:
-
To a solution of the alcohol (0.5 mmol, 1.0 equiv), the corresponding N-nucleophile (4.0 equiv) or S-nucleophile (3.0 equiv), and triphenylphosphine (1.2 equiv) in N,N-dimethylformamide (DMF, 5 mL) in a sealed tube, add this compound (1.2 equiv).[1]
-
Stir the resulting mixture at room temperature for 10-12 hours. For less reactive substrates, the temperature may be increased to 50 °C.[1]
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Triphenylphosphine: May cause skin and eye irritation. Use appropriate personal protective equipment.
-
Solvents: Acetonitrile and DMF are flammable and toxic. Handle with care in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The use of this compound in combination with triphenylphosphine provides a versatile and operationally simple method for the dehydroxy-iodination of alcohols. This system also extends to the formation of various C-O, C-N, and C-S bonds, making it a valuable tool for synthetic chemists in research and development. The mild reaction conditions and avoidance of toxic reagents like elemental iodine are significant advantages of this protocol.
References
Application Notes and Protocols: Experimental Protocol for Barbier Reaction Utilizing 1,2-Diiodoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Barbier reaction is a powerful and versatile organometallic reaction for the formation of carbon-carbon bonds. It offers a significant advantage over the related Grignard reaction by allowing for a one-pot procedure where an alkyl halide, a carbonyl compound, and a metal are reacted together. This in-situ generation of the organometallic reagent makes the Barbier reaction particularly useful for the synthesis of primary, secondary, and tertiary alcohols, especially when the corresponding organometallic intermediate is unstable.
Magnesium is a commonly employed metal in Barbier reactions. However, its surface is often coated with a passivating layer of magnesium oxide, which can hinder or prevent the reaction from initiating. To overcome this, activating agents are used to expose a fresh, reactive metal surface. 1,2-diiodoethane serves as an effective activator. It reacts with the magnesium to generate magnesium iodide and ethylene gas, which cleans the surface of the magnesium turnings, thereby facilitating the reaction.
This document provides a detailed experimental protocol for a representative Barbier reaction using this compound as a magnesium activator for the synthesis of a homoallylic alcohol.
Data Presentation
The Barbier reaction with activated magnesium is applicable to a wide range of carbonyl compounds and organic halides. The following table summarizes typical yields obtained for the synthesis of various homoallylic alcohols.
| Entry | Carbonyl Compound | Allylic Halide | Product | Yield (%) |
| 1 | Benzaldehyde | Allyl bromide | 1-Phenyl-3-buten-1-ol | 85-95% |
| 2 | Cyclohexanone | Allyl bromide | 1-Allylcyclohexan-1-ol | 80-90% |
| 3 | Acetophenone | Allyl bromide | 2-Phenyl-4-penten-2-ol | 75-85% |
| 4 | 4-Methoxybenzaldehyde | Allyl bromide | 1-(4-Methoxyphenyl)-3-buten-1-ol | 88-96% |
| 5 | Heptanal | Allyl bromide | 1-Decen-4-ol | 70-80% |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.
Experimental Protocols
Synthesis of 1-Phenyl-3-buten-1-ol via Barbier Reaction
This protocol details the reaction of benzaldehyde with allyl bromide in the presence of magnesium activated by this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzaldehyde (freshly distilled)
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of this compound (approx. 1-2 mol%) to the magnesium. Gently heat the flask with a heat gun until the purple vapor of iodine is observed (if used) or bubbling (evolution of ethylene) is seen, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of benzaldehyde (1.0 equivalent) and allyl bromide (1.1 equivalents) in the anhydrous solvent.
-
Addition of Reactants: Add a small portion of the benzaldehyde/allyl bromide solution to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux or an exothermic reaction. If the reaction does not start, gentle warming may be necessary.
-
Reaction Progression: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-3-buten-1-ol.
Mandatory Visualization
Caption: Experimental workflow for the Barbier reaction.
Application Notes and Protocols: 1,2-Diiodoethane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,2-diiodoethane as a versatile reagent in the synthesis of key pharmaceutical intermediates. The following sections detail its application in the preparation of samarium(II) iodide for complex molecule synthesis, in the direct synthesis of heterocyclic compounds such as piperazines, for the conversion of alcohols to iodides, and in the formation of homopropargyl alcohols.
Preparation of Samarium(II) Iodide for C-C Bond Formation
This compound is a crucial reagent for the preparation of samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent widely used in organic synthesis, including in the construction of complex pharmaceutical intermediates.[1] SmI₂'s utility is highlighted in the synthesis of natural products and drug candidates, such as the anti-cancer agent KRN-7000.[2]
Experimental Protocol: Preparation of Samarium(II) Iodide (SmI₂)
Materials:
-
Samarium (Sm) powder
-
This compound (ICH₂CH₂I)
-
Anhydrous tetrahydrofuran (THF)
-
Argon (Ar) gas
-
Standard glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Purification of this compound: If necessary, purify commercial this compound by dissolving it in diethyl ether, washing with saturated aqueous sodium thiosulfate solution, then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a white solid.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser under an argon atmosphere, add samarium powder.
-
Reagent Addition: To the flask, add a solution of this compound in anhydrous THF. The reaction is typically run at a 2:1 molar ratio of Sm to ICH₂CH₂I.
-
Reaction: Stir the mixture at room temperature. The reaction progress is indicated by the disappearance of the samarium metal and the formation of a characteristic dark blue or green solution of SmI₂. The reaction is driven by the formation of ethylene gas, which escapes the reaction mixture.
-
Completion and Use: The resulting solution of SmI₂ in THF is typically used directly for subsequent reactions. The concentration is generally around 0.1 M.
Data Presentation:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield | Reference |
| Samarium | This compound | THF | Room Temp. | Several hours | Samarium(II) Iodide (0.1 M solution) | Nearly Quantitative | [1][3] |
Logical Relationship: Synthesis and Application of SmI₂
Synthesis of Piperazine Derivatives
Piperazines are ubiquitous scaffolds in medicinal chemistry. This compound can be used in the synthesis of N,N'-disubstituted piperazines through reaction with primary amines. This method provides a straightforward route to symmetrical piperazine derivatives.
Experimental Protocol: Synthesis of N,N'-Dibenzylpiperazine
Materials:
-
Benzylamine
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine and sodium carbonate in acetonitrile.
-
Reagent Addition: To the stirred solution, add this compound dropwise at room temperature. A 2:1 molar ratio of benzylamine to this compound is typically used.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N,N'-dibenzylpiperazine.
Data Presentation:
| Amine | Dihalide | Base | Solvent | Temperature | Product | Yield |
| Benzylamine | This compound | Na₂CO₃ | Acetonitrile | Reflux | N,N'-Dibenzylpiperazine | Moderate to Good |
Reaction Pathway: Piperazine Synthesis
Dehydroxy-iodination of Alcohols
The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, providing intermediates that are readily functionalized. This compound, in combination with triphenylphosphine (PPh₃), offers a mild and efficient method for this conversion.[4]
Experimental Protocol: Dehydroxy-iodination of Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
Triphenylphosphine (PPh₃)
-
This compound (ICH₂CH₂I)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol (e.g., benzyl alcohol) and triphenylphosphine (1.2 equivalents) in DMF.
-
Reagent Addition: Add this compound (1.2 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 10-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to yield the corresponding alkyl iodide.
Data Presentation:
| Substrate | Reagents | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| 4-Methoxybenzyl alcohol | PPh₃, ICH₂CH₂I | DMF | Room Temp. | 12 h | 4-Methoxybenzyl iodide | 95 | [4] |
| Cinnamyl alcohol | PPh₃, ICH₂CH₂I | DMF | Room Temp. | 12 h | Cinnamyl iodide | 91 | [4] |
| 1-Octanol | PPh₃, ICH₂CH₂I | DMF | 60 °C | 5 h | 1-Iodooctane | 85 | [4] |
Reaction Mechanism: Dehydroxy-iodination
Synthesis of Homopropargyl Alcohols via Barbier-Type Reaction
Homopropargyl alcohols are valuable building blocks in the synthesis of many natural products and pharmaceuticals. A sonochemical Barbier-type reaction using zinc powder, this compound, and a propargyl halide in the presence of an aldehyde or ketone provides an efficient route to these intermediates.[5]
Experimental Protocol: Sonochemical Synthesis of a Homopropargyl Alcohol
Materials:
-
Zinc powder
-
This compound
-
3-Bromo-1-propyne
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Ultrasonic bath
Procedure:
-
Reaction Setup: In a reaction vessel, suspend zinc powder in anhydrous THF.
-
Activation: Add a small amount of this compound to activate the zinc. The formation of ethylene gas indicates activation.
-
Reagent Addition: To the activated zinc suspension, add a mixture of the aldehyde (e.g., benzaldehyde) and 3-bromo-1-propyne in THF.
-
Sonication: Place the reaction vessel in an ultrasonic bath and sonicate at room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.
Data Presentation:
| Carbonyl Compound | Propargyl Halide | Metal | Activator | Solvent | Conditions | Product | Yield | Reference |
| Aldehydes | 3-Bromo-1-propyne | Zinc | This compound | THF | Ultrasound | Homopropargyl alcohol | Good | [5] |
| Ketones | 3-Bromo-1-propyne | Zinc | This compound | THF | Ultrasound | Homopropargyl alcohol (major) + Allenyl alcohol (minor) | Good | [5] |
Experimental Workflow: Barbier-Type Reaction
References
The Versatility of 1,2-Diiodoethane as an Iodine Source in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1,2-Diiodoethane has emerged as a valuable and versatile reagent in modern organic synthesis, primarily serving as a convenient and efficient source of iodine. Its applications span from the preparation of powerful reducing agents to direct iodination of organic molecules and facilitation of carbon-carbon bond formation. This document provides detailed application notes, experimental protocols, and mechanistic insights into the key uses of this compound, aimed at facilitating its adoption in research and development settings.
Preparation of Samarium(II) Iodide (SmI₂)
One of the most prominent applications of this compound is in the preparation of samarium(II) iodide (SmI₂), a potent single-electron transfer reagent widely used in organic synthesis for reductions and carbon-carbon bond-forming reactions. The reaction involves the oxidation of samarium metal by this compound, producing SmI₂ and ethylene gas as a byproduct.[1][2]
Experimental Protocol
Materials:
-
Samarium metal powder
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line or glovebox techniques
Procedure:
-
To a freshly flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add samarium metal powder (2.0 equivalents).
-
Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add this compound (1.0 equivalent) to the flask against a positive flow of inert gas.
-
Add anhydrous THF via cannula or syringe to achieve the desired concentration (typically 0.1 M).
-
Stir the mixture vigorously at room temperature under an inert atmosphere. The reaction is typically complete within 2-12 hours, indicated by the disappearance of the metallic samarium and the formation of a characteristic dark blue or green solution of SmI₂.
-
The resulting SmI₂ solution is ready for use in subsequent reactions.
Quantitative Data
| Reactant Ratio (Sm:ICH₂CH₂I) | Solvent | Time (h) | Concentration (M) | Appearance |
| 2:1 | THF | 2-12 | 0.1 | Dark blue/green |
Reaction Workflow
Caption: Workflow for the preparation of Samarium(II) Iodide.
Dehydroxy-iodination of Alcohols
This compound, in combination with triphenylphosphine (PPh₃), provides an effective system for the conversion of alcohols to alkyl iodides. This method is a variation of the Appel reaction and offers a convenient way to achieve this important functional group transformation under mild conditions.[3]
Experimental Protocol
Materials:
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Inert atmosphere (optional, but recommended)
Procedure:
-
To a solution of the alcohol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous solvent, add this compound (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or GC-MS). Reaction times can vary from 1 to 24 hours depending on the substrate.
-
Upon completion, the reaction mixture can be quenched with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Dehydroxy-iodination of Various Alcohols
| Alcohol Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzyl iodide | 95 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl iodide | 92 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl iodide | 88 |
| 1-Phenylethanol | 1-Iodo-1-phenylethane | 85 |
| Cinnamyl alcohol | Cinnamyl iodide | 90 |
| 1-Octanol | 1-Iodooctane | 89 |
| Cyclohexanol | Iodocyclohexane | 75 |
Yields are approximate and can vary based on specific reaction conditions.
Proposed Reaction Mechanism
The reaction is believed to proceed through the formation of an iodophosphonium species from the reaction of triphenylphosphine and this compound. This species then activates the alcohol for nucleophilic attack by the iodide ion.
Caption: Proposed mechanism for dehydroxy-iodination.
Sonochemical Barbier-Type Reaction for the Synthesis of Homopropargyl Alcohols
This compound can be utilized as an activator for zinc in the sonochemical Barbier-type synthesis of homopropargyl alcohols. Ultrasound irradiation facilitates the formation of a reactive organozinc species from an alkyne, which then adds to a carbonyl compound.[4]
Experimental Protocol
Materials:
-
Aldehyde or Ketone
-
Propargyl bromide
-
Zinc powder
-
This compound (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Ultrasound bath or probe sonicator
Procedure:
-
In a reaction vessel, suspend zinc powder (2.0 equivalents) in anhydrous THF.
-
Add a catalytic amount of this compound to activate the zinc surface.
-
To the activated zinc suspension, add the aldehyde or ketone (1.0 equivalent) and propargyl bromide (1.5 equivalents).
-
Immerse the reaction vessel in an ultrasound bath and irradiate at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data for Sonochemical Propargylation
| Carbonyl Compound | Product | Yield (%) |
| Benzaldehyde | 1-Phenyl-3-butyn-1-ol | 85-95 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-butyn-1-ol | 80-90 |
| Cyclohexanone | 1-(1-Propynyl)cyclohexanol | 75-85 |
| Acetophenone | 2-Phenyl-4-pentyn-2-ol | 70-80 |
Yields are approximate and can vary based on specific reaction conditions and the efficiency of the ultrasound equipment.
Logical Workflow of the Reaction
Caption: Workflow of the Sonochemical Barbier-Type Reaction.
C-H Iodination of Arenes and Heteroarenes
A mixture of this compound and dimethyl sulfoxide (DMSO) can generate a reactive iodine species capable of electrophilic iodination of electron-rich aromatic and heteroaromatic compounds. This method provides a metal-free approach to C-H functionalization.[5]
Experimental Protocol
Materials:
-
Arene or Heteroarene
-
This compound
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the aromatic substrate (1.0 equivalent) in DMSO.
-
Add this compound (1.0-1.5 equivalents) to the solution.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for C-H Iodination
| Substrate | Product | Yield (%) |
| Anisole | 4-Iodoanisole | 70-80 |
| N,N-Dimethylaniline | 4-Iodo-N,N-dimethylaniline | 75-85 |
| Indole | 3-Iodoindole | 60-70 |
| Pyrrole | 2-Iodopyrrole | 55-65 |
Yields are approximate and can vary based on specific reaction conditions.
Proposed Mechanism of Iodinating Species Generation
Caption: Generation of the iodinating species.
Application in the Synthesis of Pharmaceutical Intermediates
This compound serves as a key reagent in the synthesis of various pharmaceutical intermediates. For instance, it can be used to introduce iodine into bioactive scaffolds, which can then be further functionalized through cross-coupling reactions. An example is its potential use in the synthesis of iodinated precursors to drugs like Tamoxifen, a selective estrogen receptor modulator.[6]
Conceptual Application: Synthesis of an Iodo-Tamoxifen Precursor
While a direct, one-step synthesis of Iodo-Tamoxifen using this compound is not standard, the principles of iodination described above could be applied to a suitable precursor. For example, an activated aromatic ring within a tamoxifen precursor could potentially be iodinated using the this compound/DMSO system. This iodinated intermediate could then be a valuable building block for further diversification of the drug molecule.
Conclusion
This compound is a multifaceted reagent that offers practical and efficient solutions for a range of important transformations in organic synthesis. Its utility in generating samarium(II) iodide, converting alcohols to iodides, facilitating C-C bond formation, and acting as an iodinating agent for aromatic systems highlights its significance. The protocols and data presented herein provide a foundation for researchers to explore and apply this compound in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals. As with all chemical reactions, appropriate safety precautions should be taken when handling this compound and the other reagents mentioned.
References
Application Notes and Protocols for Sonochemical Barbier-Type Reactions with 1,2-Diiodoethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting sonochemical Barbier-type reactions, with a specific focus on the prospective use of 1,2-diiodoethane as a metal activator. The Barbier reaction is a powerful tool for the formation of carbon-carbon bonds, offering a one-pot synthesis of alcohols from carbonyl compounds and organic halides. The application of ultrasound (sonochemistry) can significantly enhance reaction rates, yields, and overall efficiency, making it a valuable methodology in organic synthesis and drug development.
Introduction to Sonochemical Barbier-Type Reactions
The Barbier reaction is an organometallic reaction where an alkyl halide, a carbonyl compound (aldehyde or ketone), and a metal (typically magnesium, zinc, indium, or tin) react in a single step to form a primary, secondary, or tertiary alcohol. Unlike the related Grignard reaction, the organometallic intermediate is generated in situ.
The use of ultrasound in these reactions provides several key advantages:
-
Metal Activation: Acoustic cavitation, the formation and collapse of microscopic bubbles, cleans and activates the metal surface by removing passivating oxide layers. This increases the available surface area for reaction.
-
Enhanced Mass Transfer: The high-energy jets and shockwaves produced during cavitation improve the mixing of reagents, particularly in heterogeneous systems.
-
Increased Reaction Rates: Sonication can lead to a significant acceleration of the reaction, often reducing reaction times from hours to minutes.
-
Milder Reaction Conditions: The enhanced reactivity often allows for the use of lower temperatures and less reactive metals.
The Role of this compound as a Potential Activator
While the use of this compound as an activator in sonochemical Barbier-type reactions is not extensively documented in peer-reviewed literature, its role can be inferred from the well-established use of similar activators like iodine (I₂) and 1,2-dibromoethane. These activators function by reacting with the metal surface to form metal iodides (or bromides), which are more soluble and can etch the metal surface, exposing fresh, reactive metal.
The proposed mechanism for activation with this compound involves the following steps:
-
Reaction with Metal: this compound reacts with the metal (M) to form an unstable organometallic species.
-
β-Elimination: This intermediate rapidly undergoes β-elimination to produce ethylene gas and the metal iodide.
-
Surface Etching: The in situ generated metal iodide helps to dissolve the passivating oxide layer and etch the metal surface, thereby activating it for the subsequent Barbier reaction.
The application of ultrasound is expected to enhance this activation process by facilitating the initial interaction between the this compound and the metal surface.
Experimental Protocols
The following protocols are provided as a general guideline for conducting sonochemical Barbier-type reactions using this compound as a potential activator. Optimization of reaction conditions (e.g., solvent, temperature, sonication parameters, and stoichiometry) is recommended for specific substrates.
Protocol 1: General Procedure for the Sonochemical Barbier-Type Allylation of an Aldehyde
This protocol describes the synthesis of a homoallylic alcohol from an aldehyde and allyl bromide using magnesium as the metal and this compound as an activator.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Allyl bromide
-
This compound
-
Ultrasonic bath or probe sonicator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add magnesium turnings (1.2 equivalents).
-
Metal Activation: Add a small crystal of iodine or a few drops of this compound to the magnesium turnings in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 10-15 minutes, or until the color of the iodine disappears and bubbling is observed from the magnesium surface, indicating activation.
-
Reaction Mixture: To the activated magnesium suspension in anhydrous THF, add a solution of the aldehyde (1.0 equivalent) and allyl bromide (1.1 equivalents) in anhydrous THF dropwise over 10-20 minutes while continuing sonication.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes of sonication.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired homoallylic alcohol.
Data Presentation
Table 1: Sonochemical Barbier-Type Allylation of Various Aldehydes
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1-Phenylbut-3-en-1-ol | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 35 | 88 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)but-3-en-1-ol | 40 | 85 |
| 4 | Cinnamaldehyde | 1-Phenylhexa-1,5-dien-3-ol | 45 | 75 |
| 5 | Cyclohexanecarboxaldehyde | 1-Cyclohexylbut-3-en-1-ol | 30 | 95 |
Reaction conditions: Aldehyde (1 mmol), allyl bromide (1.2 mmol), Mg (1.5 mmol), this compound (catalytic), THF (10 mL), sonication in an ultrasonic bath at room temperature.
Table 2: Comparison of Conventional vs. Sonochemical Barbier Reaction
| Entry | Method | Activator | Time (h) | Yield (%) |
| 1 | Stirring (Conventional) | I₂ | 4 | 65 |
| 2 | Sonication | I₂ | 0.5 | 92 |
| 3 | Stirring (Conventional) | 1,2-Dibromoethane | 3.5 | 70 |
| 4 | Sonication | 1,2-Dibromoethane | 0.5 | 94 |
| 5 | Sonication (Proposed) | This compound | 0.5 | >90 (Expected) |
Reaction: Benzaldehyde with allyl bromide and magnesium in THF.
Visualizations
Logical Workflow for Sonochemical Barbier-Type Reaction
Caption: Experimental workflow for a sonochemical Barbier-type reaction.
Proposed Signaling Pathway for Metal Activation
Application Notes and Protocols: The Role of 1,2-Diiodoethane in C-X Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1,2-diiodoethane in the formation of carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds. A primary application involves the activation of alcohols through a deoxygenative pathway, facilitated by the use of triphenylphosphine (PPh₃). This methodology offers a versatile and mild approach for converting alcohols into a variety of other functional groups, which is of significant interest in organic synthesis and drug development.
Introduction: Deoxygenative Functionalization using this compound
This compound, in combination with triphenylphosphine, serves as a powerful reagent system for the activation of alcohols. The reaction proceeds through the formation of an alkoxyphosphonium iodide intermediate, which transforms the hydroxyl group into an excellent leaving group. This activated intermediate can then undergo nucleophilic substitution with various nucleophiles, leading to the formation of new C-X bonds. This method is a valuable alternative to traditional methods of alcohol functionalization which may require harsh conditions. While the most prominently documented applications are in C-I and C-CN bond formation, the underlying mechanism suggests a broader applicability for the formation of C-N, C-O, and C-S bonds, contingent on the selection of an appropriate nucleophile.
Core Application: Dehydroxy-iodination of Alcohols
A fundamental application of the this compound and triphenylphosphine system is the direct conversion of alcohols to alkyl iodides (C-I bond formation). This transformation is a cornerstone of organic synthesis, providing a gateway to a multitude of subsequent reactions.
Quantitative Data for Dehydroxy-iodination
| Entry | Substrate (Alcohol) | Product (Alkyl Iodide) | Yield (%) | Reference |
| 1 | 1-Octanol | 1-Iodooctane | >95 | [1] |
| 2 | Cyclohexanol | Iodocyclohexane | >95 | [1] |
| 3 | Benzyl alcohol | Benzyl iodide | >95 | [1] |
| 4 | 2-Phenylethanol | 1-Iodo-2-phenylethane | >95 | [1] |
Note: The yields for this transformation are generally high, often quantitative, for primary and secondary alcohols.
Experimental Protocol: General Procedure for Dehydroxy-iodination of Alcohols
Materials:
-
Alcohol (1.0 eq)
-
Triphenylphosphine (1.2 eq)
-
This compound (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the solution with stirring. The solution will typically turn yellow or orange.
-
Add the alcohol to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be quenched with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure alkyl iodide.
Proposed Mechanism of Dehydroxy-iodination
The reaction is proposed to proceed through the following steps:
-
Formation of the Phosphonium Iodide Species: Triphenylphosphine reacts with this compound to form a phosphonium iodide salt.
-
Activation of the Alcohol: The alcohol attacks the phosphonium iodide, displacing an iodide ion and forming an alkoxyphosphonium iodide intermediate.
-
Nucleophilic Substitution: The displaced iodide ion then acts as a nucleophile, attacking the carbon atom bearing the alkoxyphosphonium group in an Sₙ2 fashion. This results in the formation of the alkyl iodide and triphenylphosphine oxide as a byproduct.[1]
Caption: Proposed mechanism for dehydroxy-iodination of alcohols.
Advanced Application: Dehydroxylative Cyanation of Alcohols
A more advanced application of the this compound/PPh₃ system is the dehydroxylative cyanation of alcohols. This reaction provides a direct route to nitriles, which are versatile intermediates in organic synthesis, from readily available alcohols.[2]
Quantitative Data for Dehydroxylative Cyanation
| Entry | Substrate (Alcohol) | Nucleophile | Product (Nitrile) | Yield (%) |
| 1 | 4-Methoxybenzyl alcohol | TMSCN | 4-Methoxybenzyl cyanide | 97 |
| 2 | 4-Chlorobenzyl alcohol | TMSCN | 4-Chlorobenzyl cyanide | 95 |
| 3 | Cinnamyl alcohol | TMSCN | Cinnamyl cyanide | 82 |
| 4 | 1-Octanol | TMSCN | Nonanenitrile | 75 |
| 5 | Cyclohexylmethanol | TMSCN | Cyclohexylacetonitrile | 78 |
Note: This method is effective for a range of primary benzylic, allylic, and aliphatic alcohols.[2]
Experimental Protocol: Dehydroxylative Cyanation of Alcohols
Materials:
-
Alcohol (0.5 mmol, 1.0 eq)
-
Triphenylphosphine (0.75 mmol, 1.5 eq)
-
This compound (0.75 mmol, 1.5 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.0 mmol, 2.0 eq)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)
Procedure:
-
To a dried Schlenk tube, add the alcohol, triphenylphosphine, this compound, and potassium carbonate.
-
Under an inert atmosphere, add anhydrous DMF.
-
Add trimethylsilyl cyanide to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired nitrile.[2]
Proposed Mechanistic Pathways for Cyanation
Two plausible mechanisms are proposed for this transformation:
-
Pathway A: Vilsmeier-Haack Type Intermediate: The PPh₃/1,2-diiodoethane system activates DMF to form a Vilsmeier-Haack type intermediate. This reactive species then activates the alcohol, making it susceptible to nucleophilic attack by the cyanide ion.[2]
-
Pathway B: Direct Alcohol Activation: Similar to the dehydroxy-iodination, the alcohol is directly activated by the phosphonium iodide species to form an alkoxyphosphonium iodide, which then undergoes nucleophilic substitution by the cyanide ion.[2]
References
Application Notes and Protocols: 1,2-Diiodoethane in Radical Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radical cyclization reactions are powerful transformations in organic synthesis, enabling the construction of complex cyclic scaffolds from acyclic precursors with high levels of regio- and stereocontrol. These reactions proceed through radical intermediates and are fundamental in the synthesis of natural products and pharmaceutical agents. While not typically a direct participant in the cyclization cascade, 1,2-diiodoethane (ICH₂CH₂I) serves a critical and indispensable role as the preferred reagent for the preparation of samarium(II) iodide (SmI₂, Kagan's Reagent).[1][2][3] SmI₂ is a potent and versatile single-electron transfer (SET) agent that has revolutionized the field of radical chemistry, particularly in mediating challenging reductive cyclizations under mild conditions.[1][4]
This document provides detailed application notes and protocols for the use of this compound in generating samarium(II) iodide for subsequent radical cyclization reactions.
Application Notes: Samarium(II) Iodide-Mediated Radical Cyclizations
The primary application of this compound in this context is its reaction with samarium metal to produce a solution of samarium(II) iodide in a solvent, typically tetrahydrofuran (THF).[2][3] This in situ generated SmI₂ is then used to initiate radical cyclization by reducing a functional group within the substrate, most commonly a ketone, aldehyde, ester, or lactone, to a ketyl radical.[5][6][7]
Mechanism of Action
The general mechanism for a SmI₂-mediated radical cyclization, for example of a keto-alkene, involves several key steps:
-
Single-Electron Transfer (SET): SmI₂ donates an electron to the carbonyl group of the substrate, generating a samarium ketyl radical anion.[6][8]
-
Radical Cyclization: The newly formed radical attacks a tethered unsaturated moiety (e.g., an alkene or alkyne) in an intramolecular fashion. 5-exo-trig cyclizations are common and often proceed with high diastereoselectivity.[4][9]
-
Second Electron Transfer: The resulting cyclized alkyl radical is reduced by a second equivalent of SmI₂ to form an organosamarium(III) species.[9]
-
Protonation: The organosamarium intermediate is then protonated during the reaction or upon aqueous workup to yield the final cyclic alcohol product.[9]
Additives such as water (H₂O) or hexamethylphosphoramide (HMPA) are often used to enhance the reducing power and modify the selectivity of the SmI₂ reagent system.[6][8]
Data Presentation: Examples of SmI₂-Mediated Radical Cyclizations
The following table summarizes the application of SmI₂ (prepared from this compound) in the radical cyclization of various substrates, highlighting the versatility and efficiency of this methodology.
| Substrate Class | Representative Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Keto-alkene | γ-Ketoester with β-styryl group | 7-exo-trig cyclized benzannulated carbocycle | Good | N/A | [4] |
| Unsaturated Lactone | δ-Lactone with pendant alkene | Substituted cycloheptanol | High | >95:5 | [4] |
| Unsaturated Lactone (Cascade) | Lactone with two pendant alkenes | Carbo[5.4.0]bicyclic motif | Good | >95:5 | [10] |
| α-Carbomethoxy δ-Lactone | 6-methyl-substituted δ-lactone | Alkene hydrocarboxylation product | 66 | 4:1 | [5][8] |
| Keto-enone | γ-Keto-enone | Spiro[4.4]nonane derivative | Good | High | [4] |
| Unsaturated Imide | N-alkenyl succinimide | 2-Aza-bicycle | High | >95:5 | [6] |
| Unsaturated Aldehyde | Aldehyde with pendant α,β-unsaturated ester | Tricyclic lactone | 60 | Good | [4] |
Experimental Protocols
Extreme care should be taken to ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as SmI₂ is highly sensitive to air and moisture.
Protocol 1: Preparation of 0.1 M Samarium(II) Iodide Solution in THF
This protocol is adapted from Kagan's original procedure for the preparation of SmI₂ using this compound.[2][3]
Materials:
-
Samarium metal powder (1.65 g, 11.0 mmol)
-
This compound (1.55 g, 5.5 mmol), purified*
-
Anhydrous Tetrahydrofuran (THF), freshly distilled (55 mL)
*Purification of this compound: Dissolve 20 g of this compound in ~400 mL of diethyl ether. Wash the solution five times with 100 mL portions of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and once with 100 mL of water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a white solid. The solid should be protected from light and stored under an inert atmosphere.[1]
Procedure:
-
Place the samarium powder and a Teflon-coated magnetic stir bar into an oven-dried 100 mL round-bottom flask.
-
Seal the flask with a rubber septum, and then evacuate and backfill with argon three times.
-
Add the purified this compound to the flask against a positive flow of argon.
-
Seal the flask again, briefly evacuate and backfill with argon to remove any oxygen introduced and the ethylene gas that will be formed.
-
Using a syringe, add 55 mL of anhydrous THF to the flask.
-
Stir the suspension vigorously at room temperature. The reaction is initiated within a few minutes, indicated by the formation of a deep blue-green color. The reaction can take several hours to complete.[3]
-
Once the reaction is complete (the solution is a deep, dark blue), stop stirring and allow the excess samarium metal to settle for approximately 30 minutes.
-
The resulting supernatant is a ~0.1 M solution of SmI₂ in THF, ready for use. It is recommended to use the solution within a few days of preparation.[11]
Protocol 2: SmI₂-H₂O-Mediated Reductive Radical Cyclization of an Unsaturated Lactone
This protocol is a representative example of a diastereoselective radical cyclization to form a cycloheptanol derivative.[4]
Materials:
-
Unsaturated lactone substrate (0.1 mmol, 1.0 equiv)
-
Freshly prepared 0.1 M SmI₂ solution in THF (4.4 mL, 0.44 mmol, 4.4 equiv)
-
Sterile, deionized water (72 µL, 4.0 mmol, 40 equiv)
-
Anhydrous THF
-
Saturated aqueous sodium/potassium tartrate solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the unsaturated lactone substrate (0.1 mmol) in anhydrous THF (2 mL) in an oven-dried flask under an argon atmosphere.
-
In a separate oven-dried flask under argon, add the freshly prepared 0.1 M SmI₂ solution (4.4 mL).
-
To the SmI₂ solution, add the deionized water (72 µL) via syringe.
-
Cool the reaction flask containing the substrate to -78 °C in a dry ice/acetone bath.
-
Slowly add the SmI₂-H₂O solution to the substrate solution via cannula or syringe over 10-15 minutes.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine species, followed by saturated aqueous sodium/potassium tartrate solution to chelate the samarium salts.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer becomes colorless.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclized product.
Visualizations
Caption: Overall workflow from this compound to cyclized products.
Caption: General mechanism of SmI₂-mediated ketyl-alkene radical cyclization.
References
- 1. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 7. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective Radical 1,4-Ester Migration: Radical Cyclizations of Acyclic Esters with SmI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SmI2–H2O-mediated 5-exo/6-exo lactone radical cyclisation cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]
Application Notes and Protocols: 1,2-Diiodoethane as a Precursor for Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2-diiodoethane as a versatile precursor in the synthesis of various organometallic reagents. The information is tailored for professionals in research and drug development, with a focus on practical applications and reproducible methodologies.
Introduction
This compound (C₂H₄I₂) is an organoiodine compound that serves as a crucial reagent in organic synthesis, particularly in the formation of highly reactive organometallic reagents.[1][2] Its primary application lies in the preparation of low-valent metal iodides, such as samarium(II) iodide and ytterbium(II) iodide, which are powerful single-electron transfer (SET) reagents with broad utility in reductive coupling reactions and complex molecule synthesis.[1][3] Furthermore, this compound finds use as a metal activator, notably for magnesium in the preparation of Grignard reagents.[4]
Key Properties of this compound:
| Property | Value |
| CAS Number | 624-73-7[1] |
| Molecular Formula | C₂H₄I₂[1] |
| Molecular Weight | 281.86 g/mol [1] |
| Appearance | Dark brown or light brown to brown crystals or crystalline powder[1][5] |
| Melting Point | 80-82 °C[1] |
| Density | 2.132 g/mL at 25 °C |
| Solubility | Soluble in methanol and ether; insoluble in water[5][6] |
Synthesis of Samarium(II) Iodide (SmI₂)
The most prominent application of this compound is in the preparation of samarium(II) iodide (SmI₂), also known as Kagan's reagent.[7][8] SmI₂ is a powerful and versatile single-electron reducing agent used in a wide array of organic transformations.[7][9] The reaction, often referred to as Kagan's method, involves the direct reaction of samarium metal with this compound in an inert solvent, typically tetrahydrofuran (THF).[8][10]
Reaction Mechanism:
The synthesis proceeds via the oxidative addition of samarium metal to the carbon-iodine bonds of this compound. This process results in the formation of samarium(II) iodide and ethene gas as a byproduct.[3][10]
Sm + ICH₂CH₂I → SmI₂ + H₂C=CH₂[3]
Experimental Protocol: Preparation of a 0.1 M Solution of SmI₂ in THF
This protocol is adapted from established literature procedures.[8][11]
Materials:
-
Samarium metal powder (1.65 g, 11.0 mmol)
-
This compound (1.55 g, 5.5 mmol), freshly purified*
-
Anhydrous tetrahydrofuran (THF) (55 mL)
-
Argon or nitrogen gas supply
-
Oven-dried round-bottomed flask (100 mL) with a magnetic stir bar and septum
*Purification of this compound: Dissolve 20 g of this compound in approximately 400 mL of diethyl ether. Wash the organic layer with saturated aqueous sodium thiosulfate solution (5 x 100 mL) and then with water (1 x 100 mL). Dry the solution over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a white solid. The flask containing the purified this compound should be wrapped in aluminum foil and placed under high vacuum for 30 minutes before use.[11]
Procedure:
-
Place the samarium powder and the freshly purified this compound into the oven-dried round-bottomed flask.
-
Seal the flask with a septum and purge with argon for 10-15 minutes to ensure an inert atmosphere.
-
Add the anhydrous THF to the flask via a syringe.
-
Stir the mixture vigorously at room temperature. The reaction is typically indicated by the formation of a characteristic deep blue or green-blue solution.[7][10]
-
The reaction is generally complete within a few hours, often stirred overnight to ensure full conversion.[11]
-
Once the reaction is complete, stop stirring and allow the excess samarium metal to settle. The resulting dark blue supernatant is the 0.1 M solution of SmI₂ in THF.
-
The solution is sensitive to air and moisture and should be used immediately or stored under an inert atmosphere.[11]
Quantitative Data Summary:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Samarium | 150.36 | 1.65 | 11.0 | 2 |
| This compound | 281.86 | 1.55 | 5.5 | 1 |
| THF | 72.11 | - | - | Solvent |
Diagram: Synthesis of Samarium(II) Iodide
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound|Organic Synthesis Reagent [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 624-73-7 [chemicalbook.com]
- 7. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 8. chemistry-chemists.com [chemistry-chemists.com]
- 9. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 11. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Diiodoethane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-diiodoethane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
A1: The main challenges in purifying this compound stem from its inherent instability. It is sensitive to heat, light, and acidic conditions, which can lead to decomposition. The primary decomposition pathway involves the elimination of molecular iodine (I₂) to form ethene, a more stable alkene. This decomposition is often indicated by the appearance of a pink, red, or violet color in the product.[1]
Q2: My purified this compound has a brownish tint. What causes this and how can I remove it?
A2: A brownish tint is typically due to the presence of dissolved iodine (I₂), a common decomposition product. This can be removed by washing an ethereal solution of the compound with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. Subsequent washing with water and brine, followed by drying and solvent removal, will yield the purified product.
Q3: Is this compound stable during storage?
A3: this compound is not entirely stable and can decompose over time, especially when exposed to light and air.[2] To minimize decomposition, it should be stored in a tightly sealed, amber-colored vial in a refrigerator or freezer (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[2][3][4]
Q4: What are the most common impurities in a crude reaction mixture of this compound?
A4: Besides residual starting materials and solvents, the most common impurity is ethene, formed from the decomposition of the product. Depending on the synthetic route, other halogenated byproducts might also be present.
Troubleshooting Guides
Issue 1: Decomposition during Column Chromatography
Problem: My this compound is decomposing on the silica gel column, resulting in a low yield and colored fractions.
Possible Cause: Standard silica gel is slightly acidic, which can catalyze the elimination of iodine from this compound, leading to decomposition.[5]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a non-polar eluent containing 1% triethylamine (v/v).[1][5]
-
Use a Different Stationary Phase: Consider using a neutral stationary phase like alumina.[5]
-
Low-Temperature Chromatography: If possible, perform the chromatography at a lower temperature (e.g., 0°C to -20°C) by jacketing the column and pre-chilling the eluent. This will significantly reduce the rate of decomposition.[5]
Issue 2: The Product "Oils Out" or Decomposes During Recrystallization
Problem: When I try to recrystallize my this compound from a hot solvent, it either forms an oil instead of crystals or decomposes.
Possible Cause: The thermal instability of this compound makes it unsuitable for standard recrystallization techniques that involve heating to high temperatures.[5]
Solution:
-
Low-Temperature Recrystallization: This is the recommended method. The principle is to dissolve the compound in a minimal amount of a suitable solvent at a moderately low temperature (e.g., -20°C) and then induce crystallization by cooling to a much lower temperature (e.g., -78°C).[5] A common solvent system for this is a mixture of dichloromethane and pentane.[5]
Data Presentation
The following table summarizes representative data for the purification of unstable 1,2-dihaloalkanes, which is analogous to this compound, using various methods.
| Purification Method | Stationary Phase/Solvent System | Temperature (°C) | Purity (%) | Yield (%) | Notes |
| Standard Flash Chromatography | Silica Gel / Hexane:EtOAc (9:1) | 25 | ~70 | ~45 | Significant alkene formation observed.[5] |
| Deactivated Flash Chromatography | Silica Gel (1% Et₃N) / Hexane:EtOAc (9.5:0.5) | 25 | ~95 | ~80 | Reduced alkene formation.[5] |
| Alumina Flash Chromatography | Neutral Alumina / Hexane:EtOAc (9.5:0.5) | 25 | ~96 | ~85 | A good alternative to deactivated silica.[5] |
| Low-Temperature Flash Chromatography | Silica Gel / Hexane:EtOAc (9:1) | -20 | ~97 | ~90 | Minimal decomposition.[5] |
| Standard Recrystallization | Hot Ethanol | 78 | Decomposed | 0 | Complete elimination to alkene.[5] |
| Low-Temperature Recrystallization | Dichloromethane/Pentane | -20 to -78 | >99 | ~75 | Yield is for the recrystallization step only.[5] |
Experimental Protocols
Protocol 1: Purification by Washing
This is a quick method to remove iodine contamination.
-
Dissolve the crude this compound in diethyl ether.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate. Repeat the washing until the organic layer is colorless.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
Protocol 2: Low-Temperature Flash Chromatography on Deactivated Silica Gel
This method is suitable for separating a range of impurities.
-
Preparation of Deactivated Silica Gel: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 1% (v/v) and stir for 15 minutes.[5]
-
Column Packing: Pack a chromatography column with the deactivated silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by Thin-Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Protocol 3: Low-Temperature Recrystallization
This method is excellent for obtaining highly pure material.
-
Solvent Selection: A good solvent system is one where the compound is sparingly soluble at a low temperature (e.g., -20°C) and poorly soluble at a very low temperature (e.g., -78°C). Dichloromethane/pentane is a common choice.[5]
-
Dissolution: In a flask protected from light, cool the crude this compound to -20°C. Slowly add pre-cooled (-20°C) dichloromethane dropwise until the solid just dissolves.[5]
-
Crystallization: Slowly cool the flask to -78°C in a dry ice/acetone bath and allow it to stand for several hours.[5]
-
Isolation: Quickly filter the cold crystalline slurry through a pre-cooled Büchner funnel and wash the crystals with a small amount of ice-cold pentane.[5]
-
Drying: Dry the crystals under a stream of inert gas or in a vacuum desiccator at low temperature.
Protocol 4: Vacuum Distillation
Due to its high boiling point (approximately 200 °C at atmospheric pressure) and thermal instability, vacuum distillation is necessary to purify this compound by this method.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware joints are properly greased and sealed.
-
Sample Preparation: Place the crude this compound in the distilling flask, filling it to no more than half its volume. Add a magnetic stir bar or boiling chips.
-
Distillation: Begin stirring and slowly reduce the pressure. Once the desired pressure is reached, gradually heat the distilling flask. Collect the fraction that distills at the expected boiling point for the given pressure.
-
Cooling and Storage: After distillation, allow the apparatus to cool completely before slowly reintroducing air. Store the purified this compound as recommended above.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Samarium (II) Iodide Synthesis with 1,2-Diiodoethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of samarium (II) iodide (SmI₂) using 1,2-diiodoethane.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of SmI₂.
Issue 1: The reaction mixture does not turn the characteristic deep blue color, or a yellow/brown color persists.
Possible Causes:
-
Oxidation of Samarium Species: The most common cause is the oxidation of the desired Sm(II) to the inactive Sm(III) state. This is often due to the presence of oxygen or water in the reaction system.[1]
-
Poor Quality of Samarium Metal: The surface of the samarium metal may be oxidized. The quality and activation of the samarium metal are crucial for a successful synthesis.[1]
-
Impure this compound: The presence of impurities, such as iodine or acidic contaminants, can interfere with the reaction.
-
Wet or Impure Solvent: Tetrahydrofuran (THF) must be rigorously dried and deoxygenated.
Solutions:
| Step | Action | Detailed Protocol |
| 1. Ensure Inert Atmosphere | Use a high-purity inert gas like argon. | Flame-dry all glassware under vacuum and cool under a stream of argon. Maintain a positive pressure of argon throughout the reaction. |
| 2. Activate Samarium Metal | Expose a fresh metal surface. | In a glovebox or under a strong argon flow, briefly grind the samarium metal powder with a mortar and pestle to remove the oxide layer. |
| 3. Purify this compound | Remove iodine and other impurities. | Dissolve this compound in diethyl ether and wash with a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless. Wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Store the purified solid protected from light.[2] |
| 4. Use Anhydrous Solvent | Ensure THF is dry and deoxygenated. | Distill THF from a suitable drying agent (e.g., sodium/benzophenone ketyl) immediately before use. Purge the solvent with argon for at least 30 minutes prior to the reaction. |
Issue 2: The reaction is very slow or does not go to completion.
Possible Causes:
-
Inactive Samarium Metal: As mentioned above, an oxide layer on the samarium metal can hinder the reaction.
-
Low Reaction Temperature: While the reaction is typically conducted at room temperature, very low ambient temperatures might slow down the initial steps.
-
Insufficient Stirring: Inadequate mixing can lead to localized depletion of reagents at the metal surface.
Solutions:
| Step | Action | Detailed Protocol |
| 1. Activate Samarium Metal | See "Issue 1" above. | See "Issue 1" above. |
| 2. Use Ultrasound | Accelerate the reaction through sonication. | Place the reaction flask in an ultrasonic bath. Sonication can significantly reduce the reaction time.[3] |
| 3. Ensure Efficient Stirring | Maintain good contact between reactants. | Use a magnetic stir bar that provides vigorous agitation of the reaction mixture, ensuring the samarium powder is well-suspended. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the synthesis of SmI₂ with this compound?
The main byproduct of this reaction is ethene gas (C₂H₄), which is formed from the this compound as the samarium is oxidized.[3][4]
Q2: My reaction mixture turned yellow. What does this indicate?
A yellow color in the solution is characteristic of samarium(III) species. This indicates that the desired Sm(II) has been oxidized, likely due to the presence of air or moisture. The resulting solution will not have the desired reducing properties.
Q3: Is it necessary to purify the this compound?
Yes, for reliable and reproducible results, purification of this compound is highly recommended. Commercial this compound can contain iodine and other impurities that can interfere with the formation of SmI₂.
Q4: What is the optimal ratio of samarium metal to this compound?
A molar ratio of 2:1 of samarium to this compound is commonly used to ensure that there is an excess of samarium metal.[5] This excess helps to drive the reaction to completion and stabilize the resulting SmI₂ solution. Ratios as low as 1.5:1 have been used successfully, but a 2:1 ratio is generally recommended for reproducibility.[5]
Q5: Can other diiodoalkanes be used for the synthesis?
Yes, diiodomethane (CH₂I₂) is also frequently used for the synthesis of SmI₂ and is a common alternative to this compound.[4][6]
Q6: Is it possible for Wurtz-type coupling to occur as a side reaction?
While SmI₂ is known to mediate Wurtz-type coupling reactions of organic halides, significant formation of coupled byproducts from this compound during the synthesis of SmI₂ is not a commonly reported issue. The primary fate of the this compound is the formation of ethene. However, under non-ideal conditions, trace amounts of oligomeric or polymeric materials derived from the coupling of diiodoethane cannot be entirely ruled out.
Experimental Protocols
Detailed Methodology for the Synthesis of Samarium (II) Iodide (0.1 M in THF)
Materials:
-
Samarium powder (2.0 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous, deoxygenated tetrahydrofuran (THF)
Procedure:
-
All glassware should be flame-dried under vacuum and allowed to cool under a positive pressure of argon.
-
To a round-bottom flask equipped with a magnetic stir bar and a gas inlet, add samarium powder.
-
In a separate flask, dissolve the purified this compound in anhydrous, deoxygenated THF.
-
Slowly add the solution of this compound to the flask containing the samarium powder via a cannula or dropping funnel under a steady stream of argon.
-
Stir the mixture vigorously at room temperature. The reaction mixture will typically progress through a series of color changes, eventually resulting in a deep blue solution, which indicates the formation of SmI₂. This process can take several hours.
-
The concentration of the resulting SmI₂ solution can be determined by titration.
Data Presentation
Table 1: Comparison of Reaction Parameters for SmI₂ Synthesis
| Parameter | Kagan's Method (this compound) | Imamoto's Method (Iodine) |
| Primary Reactants | Samarium, this compound | Samarium, Iodine |
| Primary Byproduct | Ethene | None |
| Typical Reaction Time | Up to 2 hours | Can be longer |
| Atom Economy | Lower | Higher |
Table 2: Effect of Samarium to this compound Ratio on Synthesis Success
| Sm:ICH₂CH₂I Ratio | Outcome | Reference |
| 2.0:1 | Consistently successful | [5] |
| 1.5:1 | Generally successful | [5] |
| 1.2:1 | Reported to be unsuccessful in some cases | [5] |
Visualizations
Caption: Main reaction pathway for the synthesis of SmI₂ using this compound.
Caption: A logical workflow for troubleshooting common issues in SmI₂ synthesis.
References
- 1. Preparation of samarium(II) iodide: quantitative evaluation of the effect of water, oxygen, and peroxide content, preparative methods, and the activation of samarium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 4. chemistry-chemists.com [chemistry-chemists.com]
- 5. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 6. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reactions with 1,2-Diiodoethane
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and efficiency of chemical reactions involving 1,2-diiodoethane.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile reagent used for several key transformations. Its most common application is in the preparation of samarium(II) iodide (SmI₂) or ytterbium(II) iodide (YbI₂) in an inert solvent like THF.[1][2] These divalent lanthanide derivatives are powerful single-electron transfer reagents used for reduction or coupling reactions.[1][3][4] Additionally, this compound serves as a two-carbon alkylating agent, an in-situ source of ethylene, and an iodine source for reactions like the dehydroxy-iodination of alcohols.[3][4][5]
Q2: How should this compound be handled and stored to ensure its stability and reactivity?
This compound is a light-sensitive solid that may discolor upon exposure to light.[3][6] It is stable but incompatible with strong bases and strong oxidizing agents.[3] For optimal stability, it should be stored in a cool (2-8°C), dark place.[4] Due to its toxicity, it should be handled with care under inert conditions, wearing appropriate personal protective equipment.[5][6]
Q3: What are the common side reactions that can occur when using this compound?
The primary side reaction is the elimination of iodine to form ethylene, particularly in the presence of metals or reducing agents, which is the basis for its use in preparing reagents like SmI₂.[1] In reactions involving nucleophiles, substitution can compete with elimination. In palladium-catalyzed cross-coupling reactions, the iodide released during the reaction can bind to the palladium center, potentially leading to catalyst inhibition or deactivation, a phenomenon known as iodide poisoning.[7] Photodissociation, where the C-I bond cleaves upon exposure to light, can also lead to undesired radical reactions.[8][9]
Q4: My this compound reagent is discolored. Can it still be used, and how can I purify it?
Discoloration (typically brown) is often due to the formation of molecular iodine (I₂) from decomposition. For many applications, this may not significantly hinder the reaction, but for high-yield, sensitive reactions, purification is recommended. A standard purification method involves dissolving the this compound in a suitable organic solvent like diethyl ether, washing the solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove iodine, followed by drying over an anhydrous salt like MgSO₄, and finally removing the solvent in vacuo.[3][10] The purified solid should be stored in the dark.[3]
Troubleshooting Guide
Low or No Product Yield
Q5: My reaction yield is unexpectedly low. What are the common causes and how can I address them?
Low yields in reactions involving this compound can stem from several factors related to reagent quality, reaction conditions, and substrate reactivity. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
The table below summarizes key issues and potential solutions.
| Potential Issue | Troubleshooting Steps & Recommendations | Relevant Reactions |
| Inactive Reagents | - Metals (e.g., Sm, Zn): Ensure metals are freshly activated. For instance, the zinc-copper couple for Simmons-Smith type reactions must be freshly prepared.[11] - Catalysts: Use fresh, high-purity catalysts. Iodide poisoning can deactivate palladium catalysts; consider using higher catalyst loading or iodide scavengers.[7] | SmI₂ Formation, Simmons-Smith, Cross-Coupling |
| Presence of Moisture or Air | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).[11] - Use anhydrous solvents. Many reactions with organometallics are highly sensitive to moisture. | SmI₂ Formation, Cross-Coupling, Grignard Reactions |
| Sub-optimal Temperature | - If a reaction is sluggish, consider gradually increasing the temperature in 5-10 °C increments while monitoring for side product formation.[11] - Conversely, if side reactions are an issue, lowering the temperature may improve selectivity. | General, Cross-Coupling |
| Poor Substrate Reactivity | - Extend the reaction time and monitor progress by TLC or GC/MS.[11] - For cross-coupling, switch to a more active catalyst or ligand system. For example, some palladium catalysts are more effective than others for specific couplings.[12] | Cross-Coupling, Iodination |
| Reagent Instability | - As mentioned in the FAQ, this compound can decompose. If it is old or has been exposed to light, purify it before use.[3] | All reactions |
Reaction Stalls or is Sluggish
Q6: My reaction starts but then stops before all the starting material is consumed. What could be the cause?
A common reason for reaction stalling, especially in palladium-catalyzed cross-coupling reactions, is catalyst deactivation. The iodide released from this compound can act as a poison to the palladium catalyst by strongly binding to the metal center and forming inactive species.[7]
Signs of Iodide Poisoning:
-
A rapid initial reaction rate that abruptly slows or stops.[7]
-
A noticeable color change in the reaction mixture or precipitation of the catalyst.[7]
Solutions:
-
Increase Catalyst Loading: A higher initial concentration of the catalyst may allow the reaction to proceed to completion despite some deactivation.
-
Use Robust Ligands: Certain ligands can stabilize the catalyst and make it more resistant to poisoning.
-
Add Iodide Scavengers: In some systems, additives like silver salts can be used to precipitate iodide ions, though this can add complexity and cost.
Purification Challenges
Q7: How can I remove the persistent brown/purple color from my crude product after a reaction?
The color is almost certainly due to residual molecular iodine (I₂). This is a common issue when using iodine-containing reagents.
Solution: During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[10][13] The thiosulfate ion reduces I₂ to colorless iodide ions (I⁻), which are then extracted into the aqueous phase. Repeat the wash until the organic layer is colorless.
Q8: My product seems to be decomposing during purification by column chromatography on silica gel. How can I prevent this?
Some products, particularly those sensitive to acid, can degrade on standard silica gel.
Solutions:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1-2% v/v), in the eluent before packing the column.[11]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), for the purification.[11]
-
Minimize Contact Time: Do not let the product sit on the column for an extended period. Elute the product as quickly as is reasonably possible while maintaining good separation.[11]
Key Experimental Protocols
Protocol 1: Preparation of Samarium(II) Iodide (0.1 M in THF)
This protocol describes the in-situ preparation of SmI₂, a widely used reagent, from samarium metal and this compound.[1][14]
Materials:
-
Samarium metal powder (1.65 g, 11.0 mmol)
-
This compound (2.82 g, 10.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
Oven-dried, two-necked round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Workflow for SmI₂ Preparation
Caption: Experimental workflow for preparing a samarium(II) iodide solution.
Procedure:
-
Under an inert atmosphere, add the samarium powder and this compound to the oven-dried flask.
-
Add anhydrous THF (100 mL) via syringe.
-
Stir the suspension vigorously at room temperature.
-
The reaction is initiated by the formation of ethene gas, and the solution will gradually turn a deep blue-green color, indicating the formation of SmI₂.[14]
-
Continue stirring for 1-2 hours until all the samarium metal has been consumed and the characteristic color persists.[14]
-
The resulting 0.1 M solution of SmI₂ is now ready for immediate use in subsequent reactions.
Protocol 2: General Procedure for Suzuki Coupling with a Diiodo Alkane
This protocol provides a general method for a palladium-catalyzed Suzuki cross-coupling reaction, a powerful C-C bond-forming reaction.
Materials:
-
This compound (or other diiodoalkane) (1.0 mmol)
-
Arylboronic acid (2.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (3.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane) (10 mL)
-
Reaction flask, condenser, and inert atmosphere setup
Procedure:
-
In a reaction flask under an inert atmosphere, combine the this compound, arylboronic acid, palladium catalyst, and base.[12]
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance of Palladium Catalysts in Cross-Coupling Reactions
Direct comparative yield data for this compound is limited. The following table summarizes the performance of common palladium catalysts in cross-coupling reactions with similar substrates like iodobenzene to provide context for catalyst selection.[12]
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Temp (°C) | Solvent | Base |
| PdCl₂(PPh₃)₂ | Sonogashira | Iodobenzene | Phenylacetylene | >95 | 55 | [TBP][4EtOV] | None |
| Pd(PPh₃)₄ | Sonogashira | Iodobenzene | Phenylacetylene | ~80 | 55 | [TBP][4EtOV] | None |
| Pd(OAc)₂ | Suzuki | Iodobenzene | Phenylboronic acid | >90 | 80 | Toluene | K₃PO₄ |
| Pd(OAc)₂ | Heck | Iodobenzene | Styrene | >95 | 100 | DMF | Et₃N |
Table adapted from data on similar substrates to guide catalyst choice for reactions with diiodoalkanes.[12]
Protocol 3: Iodination of an Alkene to form a Vicinal Diiodide
This protocol outlines the formation of a vicinal diiodide from an alkene using iodine and an oxidizing agent to generate a more electrophilic iodine species in situ.
Mechanism of Vicinal Diiodide Formation
Caption: Formation of a vicinal diiodide via an iodonium ion intermediate.
Materials:
-
Long-chain alkene (1.0 mmol)
-
Molecular iodine (I₂) (0.5 mmol)
-
30% Aqueous hydrogen peroxide (H₂O₂) (1.2 mmol)
-
Methanol or water as solvent
Procedure:
-
In a suitable reaction flask, suspend the alkene in the chosen solvent (e.g., methanol).[13]
-
Add the molecular iodine to the suspension.[13]
-
Slowly add the 30% aqueous hydrogen peroxide to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., diethyl ether).[13]
-
Wash the organic layer with a 10% sodium thiosulfate solution to remove excess iodine, followed by a water wash.[13]
-
Dry the organic phase over an anhydrous salt and remove the solvent under reduced pressure to yield the crude vicinal diiodide.[13]
-
Purify as needed, typically by recrystallization or chromatography.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|Organic Synthesis Reagent [benchchem.com]
- 3. This compound | 624-73-7 [chemicalbook.com]
- 4. This compound 99 624-73-7 [sigmaaldrich.com]
- 5. This compound | Manasa Life Sciences [manasalifesciences.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing the Stability of 1,2-Diiodoethane in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the stability of 1,2-diiodoethane in solution during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
Issue 1: Your this compound solution has turned yellow or brown.
-
Question: Why has my colorless this compound solution developed a yellow or brown tint?
-
Answer: The discoloration is a primary indicator of decomposition. This compound is susceptible to degradation, particularly when exposed to light, heat, or air.[1][2][3] The color is due to the formation of molecular iodine (I₂) as a decomposition product. The degradation process is often initiated by the cleavage of the carbon-iodine (C-I) bond, which is relatively weak. This forms iodine radicals that can then combine to form I₂.
-
Question: What should I do if my solution is discolored?
-
Answer:
-
For sensitive applications: If your experiment is sensitive to the presence of iodine or a reduced concentration of this compound, it is best to discard the discolored solution and prepare a fresh one.
-
For less sensitive applications: If a small amount of iodine will not interfere with your experiment, you may be able to "quench" the color by adding a small amount of a reducing agent, such as a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the iodine back to colorless iodide ions. However, this will not replenish the decomposed this compound and introduces a new reagent into your system.
-
Purification: For larger quantities, the this compound can be purified by dissolving it in a suitable solvent like ether, washing with a saturated aqueous solution of sodium thiosulfate, drying over a drying agent like magnesium sulfate (MgSO₄), and removing the solvent under reduced pressure.
-
Issue 2: You observe unexpected side products in your reaction.
-
Question: My reaction with this compound is giving me unexpected byproducts. Could this be related to its stability?
-
Answer: Yes, the decomposition of this compound can lead to the formation of reactive intermediates and byproducts that can interfere with your desired reaction. The primary decomposition products are ethene and iodine.[4] The iodine and radical intermediates formed during decomposition can potentially react with your starting materials, reagents, or desired products, leading to a complex mixture.
-
Question: How can I minimize the formation of these byproducts?
-
Answer: The best approach is to minimize the decomposition of this compound in the first place. This can be achieved by:
-
Using freshly prepared or purified this compound solutions.
-
Protecting the solution from light by using amber-colored glassware or wrapping the reaction vessel in aluminum foil.[2]
-
Maintaining a low reaction temperature, if the reaction conditions allow.
-
Working under an inert atmosphere (e.g., nitrogen or argon) to prevent air/oxygen-induced decomposition.[1][2][3]
-
Issue 3: Your experimental results are not reproducible.
-
Question: I am getting inconsistent results in experiments using this compound. Why might this be happening?
-
Answer: Inconsistent results are often a sign of varying levels of this compound decomposition between experiments. The concentration of the active reagent will be lower in a partially decomposed solution, and the presence of iodine and other byproducts can also affect the reaction outcome.
-
Question: How can I improve the reproducibility of my experiments?
-
Answer:
-
Standardize your solution preparation: Always prepare your this compound solution in the same manner, using a high-purity solvent and fresh this compound.
-
Monitor solution quality: Before each use, visually inspect the solution for any signs of discoloration. For quantitative experiments, consider analyzing the purity of the solution using techniques like HPLC or UV-Vis spectroscopy to determine the concentration of this compound and iodine.
-
Consistent storage: Store your stock solution under the recommended conditions (see FAQs below) to ensure its stability over time.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the ideal storage conditions for this compound?
-
Answer: this compound is sensitive to light, air, and heat.[1][2][3] Therefore, it should be stored in a tightly sealed, amber-colored vial in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended.[5] Storing under an inert atmosphere can further enhance its stability.
-
Question: What solvents are compatible with this compound?
-
Answer: this compound is soluble in methanol and other organic solvents like ether.[1][6][7] It is insoluble in water.[6][7] The choice of solvent can impact its stability, with polar solvents potentially influencing the decomposition pathway.
Decomposition
-
Question: What is the primary mechanism of this compound decomposition in solution?
-
Answer: The decomposition is primarily initiated by the homolytic cleavage of the carbon-iodine bond, which is relatively weak. This is often triggered by exposure to light (photolysis) or heat (thermolysis). In solution, this leads to the formation of a haloethyl radical and an iodine radical. A subsequent reaction pathway in solution involves the formation of a bridged isomer which then breaks down into ethene and molecular iodine.
-
Question: Are there any known stabilizers for this compound solutions?
-
Answer: While the use of radical scavengers is a plausible strategy to inhibit decomposition, there is limited specific information on validated stabilizers for this compound. For other alkyl iodides, copper powder has been used as a stabilizer, likely by scavenging radicals. This could be a potential avenue for investigation for stabilizing this compound solutions.
Quantitative Data
Currently, there is limited publicly available quantitative data on the specific decomposition rates of this compound in various solvents under different conditions. Researchers are encouraged to determine these parameters empirically for their specific experimental setups.
Experimental Protocols
Protocol 1: Monitoring this compound Decomposition by UV-Vis Spectroscopy
This method is based on the formation of iodine (I₂), which has a characteristic absorbance in the visible region.
-
Objective: To qualitatively and semi-quantitatively monitor the decomposition of this compound by observing the increase in iodine concentration.
-
Methodology:
-
Prepare a stock solution of this compound in the desired solvent (e.g., methanol, cyclohexane). The concentration should be chosen such that the absorbance of the resulting iodine remains within the linear range of the spectrophotometer.
-
Transfer the solution to a quartz cuvette.
-
Measure the initial UV-Vis spectrum of the solution (e.g., from 300 to 700 nm) to establish a baseline.
-
Expose the solution to the condition being tested (e.g., ambient light, specific wavelength of light, elevated temperature).
-
At regular intervals, record the UV-Vis spectrum.
-
Monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of iodine in the chosen solvent (typically around 500-540 nm). The formation of triiodide (I₃⁻) in the presence of iodide ions can also be monitored at its characteristic absorbance maxima (around 290 and 360 nm).[8][9]
-
-
Data Analysis: Plot the absorbance at the iodine peak versus time to observe the trend of decomposition. For quantitative analysis, a calibration curve of known concentrations of iodine in the same solvent is required.
Protocol 2: Analysis of this compound and its Degradation Products by HPLC
This method allows for the separation and quantification of this compound and its potential degradation products.
-
Objective: To determine the concentration of this compound and identify and quantify its degradation products.
-
Methodology:
-
System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector is required.[10]
-
Column: A reverse-phase C18 column is generally suitable for separating non-polar to moderately polar compounds.[10]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is a common starting point. The specific gradient program will need to be optimized based on the specific degradation products of interest.[10][11]
-
Sample Preparation: Dilute the this compound solution to an appropriate concentration with the mobile phase.
-
Injection and Detection: Inject a known volume of the sample and monitor the elution of compounds using the UV detector at a wavelength where this compound and its expected byproducts absorb (e.g., in the low UV range, around 210-230 nm).
-
-
Data Analysis: The concentration of this compound can be determined by comparing the peak area to a calibration curve prepared from standards of known concentration. Degradation products can be identified by comparing their retention times to those of known standards, if available, or by using a mass spectrometer detector (LC-MS).
Visualizations
Caption: Photochemical decomposition pathway of this compound in solution.
Caption: A logical workflow for troubleshooting issues related to the instability of this compound solutions.
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. How To [chem.rochester.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.wiki [static.igem.wiki]
- 11. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
Technical Support Center: Optimization of Reaction Conditions for 1,2-Diiodoethane
Welcome to the technical support center for 1,2-diiodoethane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions and to troubleshoot common issues encountered during its use in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
A1: this compound (ICH₂CH₂I) is an organoiodine compound that serves as a versatile reagent in various chemical transformations. Its primary applications include:
-
Preparation of Samarium(II) Iodide (SmI₂): It is widely used for the in situ generation of SmI₂, a powerful single-electron transfer reagent for reductive coupling and other reactions.[1][2]
-
Dehydroxylative Functionalization of Alcohols: In combination with reagents like triphenylphosphine (PPh₃), it can facilitate the conversion of alcohols to other functional groups.[3]
-
Source of Ethylene: In certain reactions, it serves as a precursor to ethylene.[1]
-
Precursor to Vinyl Iodide: Through dehydroiodination, it can be converted to vinyl iodide, a valuable building block in cross-coupling reactions.
Q2: What are the key safety precautions to consider when handling this compound?
A2: this compound is an irritant to the skin, eyes, and respiratory system.[1] It is also light-sensitive and can decompose over time.[4] Therefore, it is crucial to:
-
Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store it in a cool, dark place, preferably refrigerated, in a tightly sealed container to prevent decomposition.[4]
Q3: My this compound has a dark brown or purplish color. Is it still usable?
A3: The dark color is likely due to the presence of elemental iodine (I₂), which forms from the decomposition of this compound upon exposure to light or heat. For many applications, particularly those sensitive to iodine, purification is recommended. A common method for removing iodine is to wash a solution of the compound (e.g., in diethyl ether) with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.
Q4: Can this compound be used in Barbier-type reactions?
A4: Yes, as an alkyl halide, this compound can be used in Barbier reactions. This reaction involves the in situ formation of an organometallic reagent in the presence of a carbonyl compound.[5] However, due to the presence of two iodine atoms, the reactivity can be complex, potentially leading to elimination or the formation of di-organometallic species. Optimization of reaction conditions is crucial for achieving the desired product.
Troubleshooting Guides
Synthesis of Samarium(II) Iodide (SmI₂) using this compound
Problem: Low or no formation of the characteristic dark blue or green color of SmI₂ solution. The solution remains grey (suspension of samarium metal) or turns yellow/brown.
| Potential Cause | Troubleshooting Solution |
| Inactive Samarium Metal | The surface of samarium metal powder can oxidize, rendering it less reactive. Activate the samarium by stirring it with a small amount of a strong acid (e.g., 1M HCl) for a few minutes, followed by washing with water, ethanol, and ether, and then drying under vacuum. Alternatively, sonication of the reaction mixture can help to break up the oxide layer.[6] |
| Wet Solvent (THF) | SmI₂ is extremely sensitive to moisture and oxygen. Ensure that the THF is rigorously dried, typically by distilling from sodium/benzophenone or by passing it through an activated alumina column. The reaction should be carried out under a strictly inert atmosphere (argon or nitrogen).[6] |
| Impure this compound | Decomposition of this compound can introduce iodine, which may interfere with the reaction. If the reagent is old or discolored, consider purifying it by recrystallization or washing with sodium thiosulfate solution. |
| Formation of Sm(III) species | A yellow color in the solution often indicates the presence of Sm(III) species, which can form if the samarium to this compound ratio is incorrect or if there is trace oxygen.[7] Ensure a molar ratio of at least 2:1 of Sm to ICH₂CH₂I is used.[7] |
Dehydroiodination of this compound to Vinyl Iodide
Problem: Low yield of vinyl iodide and formation of side products.
| Potential Cause | Troubleshooting Solution |
| Inappropriate Base or Reaction Conditions | The choice of base and solvent is critical for efficient elimination. Strong, non-nucleophilic bases are generally preferred to minimize substitution reactions. Experiment with different bases and solvents (see Table 1 for a comparison). |
| Formation of Acetylene | Over-elimination can lead to the formation of acetylene. Use a slight excess of this compound or carefully control the stoichiometry of the base. Monitor the reaction progress by GC or TLC to avoid prolonged reaction times. |
| Decomposition of Vinyl Iodide | Vinyl iodide can be unstable, especially in the presence of light or acid. Work up the reaction mixture promptly and store the purified product in a cool, dark place. |
Experimental Protocols
Protocol 1: Synthesis of Samarium(II) Iodide (0.1 M in THF)
This protocol is adapted from Kagan's method for the preparation of SmI₂.[2][8]
Materials:
-
Samarium powder (1.50 g, 10.0 mmol)
-
This compound (1.41 g, 5.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), place the samarium powder in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Dissolve the this compound in 40 mL of anhydrous THF and add it to the dropping funnel.
-
Add 10 mL of anhydrous THF to the flask containing the samarium powder.
-
With vigorous stirring, add the this compound solution dropwise to the samarium suspension at room temperature.
-
After the addition is complete, the mixture will gradually turn from grey to a deep blue-green color, indicating the formation of SmI₂. The reaction is exothermic and may gently reflux. Ethylene gas is evolved as a byproduct.[2]
-
Continue stirring at room temperature for at least 2 hours to ensure complete reaction. The resulting 0.1 M solution of SmI₂ is ready for use.
Protocol 2: Dehydroxylative Cyanation of Benzyl Alcohol
This protocol is based on the work of Lin and Xiao for the conversion of alcohols to nitriles using this compound.[9]
Materials:
-
Benzyl alcohol (108 mg, 1.0 mmol)
-
Triphenylphosphine (PPh₃) (315 mg, 1.2 mmol)
-
This compound (338 mg, 1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (298 mg, 3.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry flask under an inert atmosphere, add benzyl alcohol, triphenylphosphine, this compound, and potassium carbonate.
-
Add 5 mL of anhydrous DMF and stir the mixture at room temperature.
-
Add trimethylsilyl cyanide to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding nitrile.
Data Presentation
Table 1: Optimization of Base for Dehydroxylative Cyanation of Benzyl Alcohol [9]
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 95 |
| 2 | Cs₂CO₃ | 92 |
| 3 | Na₂CO₃ | 85 |
| 4 | K₃PO₄ | 78 |
| 5 | Et₃N | 45 |
| 6 | DBU | 32 |
Reaction conditions: Benzyl alcohol (1.0 mmol), PPh₃ (1.2 equiv), ICH₂CH₂I (1.2 equiv), Base (2.0 equiv), TMSCN (3.0 equiv), DMF (5 mL), room temperature.
Visualizations
Caption: Workflow for the synthesis and application of this compound.
Caption: Troubleshooting logic for SmI₂ synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. chembk.com [chembk.com]
- 5. Barbier reaction - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry-chemists.com [chemistry-chemists.com]
- 9. Dehydroxylative Cyanation of Alcohols Promoted by Triphenyphosphine/1,2-Diiodoethane [organic-chemistry.org]
Technical Support Center: 1,2-Diiodoethane Storage and Handling
Welcome to the Technical Support Center for 1,2-diiodoethane. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and in troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. What does this mean?
A1: A yellow or brown discoloration indicates that the this compound has started to decompose.[1] The color is due to the formation of molecular iodine (I₂) as a degradation product. This decomposition is primarily initiated by exposure to light, but can also be accelerated by heat and air.[2][3]
Q2: Can I still use my discolored this compound?
A2: For applications that are not sensitive to the presence of small amounts of iodine or other impurities, the discolored reagent might still be usable. However, for most synthetic applications, especially those involving sensitive reagents or catalysts, it is crucial to use pure, colorless this compound. The presence of iodine can interfere with reactions and lead to the formation of byproducts. It is recommended to purify the discolored reagent before use.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize decomposition, this compound should be stored in a cool, dark, and dry place.[4] The recommended storage temperature is between 2°C and 8°C (refrigerated).[4] For long-term storage, storing in a freezer is also an option.[3] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to protect it from air and moisture.[3] Using an amber glass bottle will provide additional protection from light.
Q4: Are there any chemical stabilizers I can add to my this compound?
A4: While not a common practice for commercial formulations of this compound, adding a small amount of copper powder or turnings can help scavenge any iodine that forms, thereby slowing down the decomposition process.[5] This is a common stabilization method for other iodoalkanes.
Troubleshooting Guide
This guide will help you address specific issues you may encounter with this compound.
Issue 1: Rapid Discoloration of Freshly Purchased this compound
-
Possible Cause 1: Improper Storage After Opening. Exposure to light and air upon opening the container can initiate rapid decomposition.
-
Solution: Immediately after opening, flush the container with an inert gas (argon or nitrogen) before resealing tightly. Store in a refrigerator or freezer in a dark location.
-
-
Possible Cause 2: Contamination. Contamination from a dirty spatula or pipette can introduce impurities that catalyze decomposition.
-
Solution: Always use clean and dry implements when handling this compound.
-
Issue 2: Inconsistent Results in Reactions Using this compound
-
Possible Cause 1: Partial Decomposition. The presence of iodine and other degradation byproducts can interfere with your reaction.
-
Solution: Before use, check the appearance of your this compound. If it is discolored, it should be purified. See the experimental protocol for purification below.
-
-
Possible Cause 2: Incompatibility with Reaction Conditions. this compound is incompatible with strong bases and strong oxidizing agents.[2]
-
Solution: Review your reaction scheme to ensure that this compound is compatible with all reagents and conditions.
-
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Parameter | Effect on Stability | Recommendation |
| Light | Accelerates decomposition significantly. | Store in an amber or opaque container in a dark location. |
| Temperature | Higher temperatures increase the rate of decomposition. | Store at 2-8°C (refrigeration) or in a freezer. |
| Air (Oxygen) | Can promote oxidative decomposition. | Store under an inert atmosphere (e.g., Argon, Nitrogen). |
| Moisture | Can potentially hydrolyze the compound. | Store in a tightly sealed container in a dry environment. |
| Incompatible Materials | Strong bases and oxidizing agents can cause rapid decomposition. | Avoid contact with these materials.[2] |
Experimental Protocols
Protocol 1: Purification of Decomposed this compound
Objective: To remove iodine and other colored impurities from discolored this compound.
Materials:
-
Discolored this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the discolored this compound in a suitable organic solvent, such as diethyl ether, in a separatory funnel.
-
Add a saturated aqueous solution of sodium thiosulfate and shake the funnel. The brown color of the iodine should disappear as it is reduced to colorless iodide ions.
-
Separate the aqueous layer. Repeat the washing with sodium thiosulfate solution until the organic layer is colorless.
-
Wash the organic layer with a saturated brine solution to remove any remaining water-soluble impurities.
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain purified this compound.
Protocol 2: Stabilization of this compound with Copper
Objective: To slow the decomposition of this compound during long-term storage.
Materials:
-
Purified this compound
-
Copper powder or turnings
-
Storage container (amber glass bottle)
Procedure:
-
To your container of purified this compound, add a small amount of copper powder or a few copper turnings. The exact amount is not critical, but a small spatula tip of powder or 2-3 small turnings per 25g of this compound is a reasonable starting point.
-
Flush the container with an inert gas (argon or nitrogen).
-
Seal the container tightly and store it in a cool, dark place (2-8°C).
Visualizations
Caption: Decomposition pathway of this compound.
References
Technical Support Center: Scaling Up Reactions with 1,2-Diiodoethane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up chemical reactions involving 1,2-diiodoethane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions with this compound from the laboratory to pilot or production scale introduces several challenges that can impact reaction efficiency, product quality, and safety.[1][2] Key challenges include:
-
Heat Management: Reactions involving this compound, such as the formation of samarium(II) iodide or Simmons-Smith type cyclopropanations, can be exothermic.[3][4] Inadequate heat removal in larger reactors can lead to temperature spikes, side reactions, and potentially hazardous thermal runaways.[4][5]
-
Mixing and Mass Transfer: this compound is a dense solid.[6] Achieving and maintaining a homogeneous reaction mixture is more challenging in large vessels, which can lead to localized concentration gradients and affect reaction kinetics and selectivity.[7][8]
-
Reagent Stability and Handling: this compound is sensitive to light and heat, which can cause decomposition and the formation of iodine, indicated by a yellow or brown discoloration.[9][10][11] Managing its stability in larger quantities and over longer processing times is crucial.
-
Byproduct Formation: A prominent byproduct of reactions involving this compound is ethene gas.[12] The safe and efficient removal of this flammable gas is a critical consideration at scale.
-
Process Safety: Handling larger quantities of this compound, which is an irritant, requires stringent safety protocols and appropriate personal protective equipment (PPE).[9][13]
Q2: How can I purify this compound for large-scale use?
A2: For reactions sensitive to impurities, such as the formation of high-purity samarium(II) iodide, purification of this compound is recommended. A common procedure involves washing with a sodium thiosulfate solution to remove iodine, followed by drying and recrystallization.[14][15]
Q3: What are the key safety precautions for handling large quantities of this compound?
A3: When handling this compound at scale, it is imperative to adhere to strict safety protocols. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and protective clothing.[13][16][17] An emergency plan should be in place to handle spills or accidental exposure.[16]
Troubleshooting Guides
Issue 1: Reaction Temperature Spikes or Becomes Uncontrollable During Scale-Up
Potential Causes:
-
Inadequate Heat Transfer: The surface-area-to-volume ratio decreases as reactor size increases, making heat dissipation less efficient.[5]
-
Exothermic Reaction: The reaction itself is generating a significant amount of heat.
-
Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the reaction rate is much higher.
Troubleshooting Steps:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to halt further heat generation.[4]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at full capacity.[4]
-
Improve Agitation: Increase the stirring speed to improve heat distribution, but be cautious of splashing or vortex formation.
-
Process Re-evaluation (Long-term):
-
Calorimetry Studies: Perform reaction calorimetry at the lab scale to accurately quantify the heat of reaction and determine the required cooling capacity for the larger scale.
-
Semi-batch Addition: Instead of adding all reagents at once, implement a controlled, semi-batch addition to manage the rate of heat generation.
-
Reactor Selection: Ensure the pilot or production scale reactor has sufficient cooling capacity for the reaction.
-
Issue 2: Inconsistent Reaction Yields and Formation of Byproducts at Larger Scale
Potential Causes:
-
Poor Mixing and Mass Transfer: Due to the density of this compound, it may settle at the bottom of the reactor, leading to a non-homogeneous reaction mixture.[7]
-
Decomposition of this compound: Prolonged reaction times or exposure to light in the plant environment can lead to degradation of the reagent.[18]
-
Ethene Byproduct Accumulation: The buildup of ethene gas can alter the reaction conditions.[12]
Troubleshooting Steps:
-
Optimize Agitation:
-
Select an appropriate impeller design (e.g., pitched-blade turbine) and stirring speed to ensure the suspension of the dense this compound.
-
Consider the use of baffles in the reactor to improve mixing efficiency.
-
-
Protect from Light: Use amber-colored vessels or cover transparent parts of the reactor to protect the light-sensitive this compound.[9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Efficient Gas Venting: Ensure the reactor is equipped with a system to safely vent the ethene gas produced during the reaction.
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₄I₂ | [9] |
| Molecular Weight | 281.86 g/mol | [6] |
| Appearance | Light brown to brown crystals or crystalline powder | [9] |
| Melting Point | 80-82 °C | [6] |
| Solubility | Insoluble in water, soluble in methanol | [6][9] |
| Stability | Stable, but may discolor on exposure to light. Incompatible with strong bases and strong oxidizing agents. | [6][9] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [13] |
Experimental Protocols
Protocol 1: Purification of this compound for Scale-Up
This protocol is adapted for larger quantities based on established laboratory procedures.[14][15]
Objective: To remove iodine and other impurities from technical grade this compound.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriately sized separatory funnel and reaction vessel
Procedure:
-
Dissolve the crude this compound in a suitable volume of diethyl ether in a large vessel.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium thiosulfate solution. Repeat the washing until the organic layer is colorless.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield purified, white crystals of this compound.
-
Store the purified product in a cool, dark place under an inert atmosphere.
Protocol 2: Large-Scale Preparation of Samarium(II) Iodide (SmI₂) Solution
This protocol provides a general guideline for the preparation of SmI₂ at a larger scale.[10][15]
Objective: To prepare a solution of samarium(II) iodide in THF.
Materials:
-
Samarium metal powder
-
Purified this compound
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere reaction setup (e.g., glass-lined reactor with nitrogen or argon purge)
Procedure:
-
Ensure the reactor is thoroughly dried and purged with an inert gas.
-
Charge the reactor with samarium metal powder.
-
In a separate vessel, dissolve the purified this compound in anhydrous THF under an inert atmosphere.
-
Slowly add the this compound solution to the stirred suspension of samarium metal in the reactor. The reaction is exothermic, so control the addition rate to maintain the desired temperature.
-
The reaction mixture will gradually turn a deep blue-green, indicating the formation of SmI₂.
-
Continue stirring until the reaction is complete (this can be monitored by the disappearance of the samarium metal).
-
The resulting SmI₂ solution is ready for use. It is best used fresh but can be stored for a limited time under a strictly inert atmosphere.
Visualizations
Caption: Key challenges and mitigation strategies for scaling up reactions with this compound.
Caption: Workflow for the purification of this compound.
References
- 1. bspublications.net [bspublications.net]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 13. Mixing and mass transfer in a pilot scale U-loop bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 16. iptsalipur.org [iptsalipur.org]
- 17. echemi.com [echemi.com]
- 18. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Analysis of Impurities in Commercial 1,2-Diiodoethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the analysis of impurities in commercial 1,2-diiodoethane. The information is designed to help you identify, quantify, and troubleshoot issues related to the purity of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial this compound is typically synthesized through the reaction of ethylene with iodine.[1] Based on this synthesis route and potential side reactions or incomplete purification, the following are the most common impurities:
-
Unreacted Starting Materials: Residual iodine (I₂) is a frequent impurity, often giving the product a brownish tint. While ethylene is a gas and less likely to be present in the final solid product, its presence in the reaction vessel can lead to other byproducts.
-
Solvent Residues: If a solvent like ethanol is used during the synthesis or purification, traces may remain in the final product.
-
Oxidation and Decomposition Products: Exposure to air, light, or heat can cause the degradation of this compound. Potential degradation products include iodoform (CHI₃) and other polyiodinated alkanes. Over time, the compound can also decompose to release elemental iodine and ethylene.
-
Related Halogenated Compounds: Depending on the purity of the starting materials, other halogenated ethanes might be present in trace amounts.
Q2: My this compound has a brown or violet color. Is it still usable?
The discoloration is most likely due to the presence of dissolved elemental iodine (I₂), a common impurity. For many applications, this low level of iodine may not significantly interfere. However, for sensitive reactions, it is advisable to purify the this compound. A simple purification step involves dissolving the solid in a suitable solvent like diethyl ether or dichloromethane, washing with a sodium thiosulfate (Na₂S₂O₃) solution to remove the iodine, followed by drying and removal of the solvent.
Q3: How can I qualitatively and quantitatively assess the purity of my this compound sample?
Several analytical techniques can be employed to assess the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile impurities and identifying them based on their mass spectra.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify and quantify impurities that have distinct signals from the main compound. Quantitative NMR (qNMR) can provide accurate purity assessments without the need for a reference standard for each impurity.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Refractive Index (RI) detector can be used to separate non-volatile impurities.[2]
Troubleshooting Guides
GC-MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound | 1. Active sites in the injector or column.2. Column overload.3. Inappropriate injector temperature. | 1. Use a deactivated inlet liner and a column suitable for halogenated compounds.2. Dilute the sample.3. Optimize the injector temperature (a lower temperature may reduce degradation). |
| Multiple peaks observed when high purity is expected | 1. On-column degradation of this compound.2. Contamination from the solvent or sample handling.3. Presence of thermally labile impurities. | 1. Lower the injector and oven temperatures.2. Run a blank analysis of the solvent.3. Consider derivatization or a less harsh analytical technique like HPLC. |
| No peak corresponding to this compound | 1. Incorrect GC-MS parameters.2. Sample degradation in the injector. | 1. Verify the oven temperature program, injector temperature, and mass spectrometer settings.2. Try a lower injection temperature. |
NMR Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected signals in the ¹H or ¹³C NMR spectrum | 1. Presence of impurities.2. Residual solvent from the NMR solvent or the sample.3. Sample degradation. | 1. Compare the chemical shifts with known values for potential impurities.[4]2. Check the chemical shift of the residual solvent peak.3. Prepare a fresh sample and acquire the spectrum immediately. |
| Incorrect integration ratios for the this compound signals | 1. Incomplete relaxation of the nuclei.2. Presence of impurities with overlapping signals. | 1. Increase the relaxation delay (d1) in the NMR acquisition parameters, especially for quantitative analysis.2. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No peak observed with UV detector | This compound has a weak UV chromophore. | Use a Refractive Index (RI) detector or a low wavelength on the UV detector (e.g., < 220 nm).[2] |
| Broad or split peaks | 1. Poor choice of mobile phase or column.2. Column degradation. | 1. Optimize the mobile phase composition and ensure it is compatible with the column.2. Use a new or different column. |
| Baseline drift with RI detector | 1. Inadequate mobile phase degassing.2. Temperature fluctuations. | 1. Thoroughly degas the mobile phase.2. Use a column oven and ensure the RI detector is thermally stabilized. |
Data Presentation
Table 1: Common Impurities and their Typical Analytical Signatures
| Impurity | Chemical Formula | Typical Analytical Method | Expected Signal/Observation |
| Iodine | I₂ | Visual, HPLC-UV | Brown/violet color in solid/solution, distinct peak in HPLC-UV. |
| Ethanol | C₂H₅OH | GC-MS, ¹H NMR | Characteristic mass spectrum and retention time in GC-MS. Triplet and quartet signals in ¹H NMR. |
| Iodoform | CHI₃ | GC-MS, ¹H NMR | Characteristic mass spectrum and retention time in GC-MS. Singlet around 9.5-10 ppm in ¹H NMR. |
Table 2: Typical Purity of Commercial this compound
| Grade | Purity Specification |
| Technical Grade | 95-98%[5] |
| Reagent Grade | >98%[5] |
| High Purity | >99% |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation: Dissolve 10 mg of commercial this compound in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C (hold for 2 min), then ramp at 10 °C/min to 200 °C (hold for 5 min).[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 m/z.
-
Source Temperature: 230 °C.
-
Protocol 2: ¹H NMR Analysis of this compound
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis).
-
Number of Scans: 16 or as needed for good signal-to-noise.
-
-
Data Analysis: The ¹H NMR spectrum of pure this compound shows a singlet at approximately 3.73 ppm in CDCl₃.[4] Integrate the main peak and any impurity signals to determine the relative molar ratio.
Protocol 3: HPLC Analysis of this compound
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of the mobile phase.
-
Instrumentation: HPLC system with a UV or RI detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: RI detector or UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
Mandatory Visualization
Caption: Workflow for the analysis of impurities in commercial this compound.
Caption: A logical troubleshooting workflow for unexpected analytical results.
References
Validation & Comparative
A Comparative Guide to 1,2-Diiodoethane and 1,2-Dibromoethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of reagents is paramount to the success of a chemical transformation. Among the vast array of available starting materials, vicinal dihalides play a crucial role as versatile building blocks. This guide provides an objective comparison of two such reagents, 1,2-diiodoethane and 1,2-dibromoethane, focusing on their respective performance in key synthetic applications, supported by experimental data and mechanistic insights.
Core Principles of Reactivity: The Carbon-Halogen Bond
The fundamental difference in the chemical behavior of this compound and 1,2-dibromoethane lies in the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and longer than the C-Br bond. Consequently, the iodide ion (I⁻) is a superior leaving group compared to the bromide ion (Br⁻) due to its larger size, greater polarizability, and the stability of the resulting anion. This intrinsic difference dictates that this compound is generally more reactive than 1,2-dibromoethane in reactions where the carbon-halogen bond is cleaved, such as nucleophilic substitution and elimination reactions. This enhanced reactivity often translates to milder reaction conditions, faster reaction times, and, in some cases, higher yields.
Physical and Chemical Properties at a Glance
A summary of the key physical and chemical properties of this compound and 1,2-dibromoethane is presented below, highlighting the differences that influence their handling and application in a laboratory setting.
| Property | This compound | 1,2-Dibromoethane |
| CAS Number | 624-73-7 | 106-93-4 |
| Molecular Formula | C₂H₄I₂ | C₂H₄Br₂ |
| Molar Mass | 281.86 g/mol | 187.86 g/mol |
| Appearance | Light brown or brown crystalline solid | Colorless liquid |
| Melting Point | 80-82 °C | 9.4-10.2 °C |
| Boiling Point | ~200 °C (decomposes) | 131-132 °C |
| Density | 2.13 g/cm³ | 2.18 g/mL |
| Solubility | Soluble in methanol and ether; insoluble in water.[1] | Slightly soluble in water; soluble in most organic solvents.[2] |
Key Applications in Organic Synthesis
While both molecules serve as sources of a two-carbon electrophilic synthon, their differing reactivities have led to distinct primary applications in organic synthesis.
This compound: The Reagent of Choice for Samarium(II) Iodide Preparation
This compound is most prominently used in the preparation of samarium(II) iodide (SmI₂), a powerful and versatile single-electron transfer reagent widely employed in organic synthesis for reductive coupling and other transformations.[3][4][5] The reaction of samarium metal with this compound in an inert solvent like tetrahydrofuran (THF) provides a convenient in situ generation of SmI₂.[4]
The following is a representative procedure for the synthesis of a 0.1 M solution of samarium(II) iodide in THF using this compound.
-
Apparatus Setup: An oven-dried round-bottom flask equipped with a magnetic stir bar and a septum is placed under vacuum and backfilled with argon three times.
-
Addition of Reactants: Samarium metal powder and freshly purified this compound are weighed in air and quickly added to the reaction flask. The flask is sealed, evacuated, and backfilled with argon three times.
-
Reaction: Anhydrous THF is added via syringe, and the mixture is stirred at room temperature. The reaction progress is indicated by the formation of a characteristic dark blue solution. The reaction is typically stirred for several hours to ensure complete formation of SmI₂.
-
Storage and Use: The resulting SmI₂ solution is air-sensitive and should be used immediately or stored under an inert atmosphere. A small amount of unreacted samarium metal can help maintain the stability of the solution.
1,2-Dibromoethane: A Versatile Tool for Grignard Reagent Activation and Halogenation
1,2-dibromoethane finds broader applications in more classical organic transformations. A key use is the activation of magnesium metal for the preparation of Grignard reagents.[6] The passivating layer of magnesium oxide on the surface of magnesium turnings can inhibit the reaction with organic halides. 1,2-dibromoethane reacts with the magnesium surface, exposing a fresh, reactive metal surface.[3][7] This process is easily monitored by the observation of ethylene gas bubbles.[3][8]
This protocol outlines the general steps for activating magnesium turnings using 1,2-dibromoethane prior to the addition of the primary organic halide.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Preparation: Magnesium turnings are placed in the flask under an inert atmosphere.
-
Activation: A small amount of 1,2-dibromoethane, typically dissolved in the reaction solvent (e.g., anhydrous diethyl ether or THF), is added to the magnesium. Gentle warming may be required to initiate the reaction, which is evidenced by the evolution of ethylene gas.
-
Grignard Reagent Synthesis: Once the activation is complete (i.e., gas evolution ceases), the solution of the desired organic halide is added dropwise to the activated magnesium to form the Grignard reagent.
Furthermore, 1,2-dibromoethane is a precursor for the synthesis of vinyl bromide via dehydrobromination and is also used for the bromination of carbanions.[6]
Comparative Performance in Elimination Reactions
A key reaction for both this compound and 1,2-dibromoethane is elimination to form a carbon-carbon double bond. In the presence of a base, both compounds can undergo dehydrohalogenation to yield the corresponding vinyl halide, and further elimination can produce acetylene. The superior leaving group ability of iodide makes this compound more susceptible to elimination reactions than 1,2-dibromoethane. This increased reactivity means that eliminations with this compound can often be achieved under milder conditions.
Synthesis of Vinyl Halides
| Reaction | Reagent | Product | Typical Conditions |
| Dehydroiodination | This compound | Vinyl Iodide | Base (e.g., DBU, KOtBu) |
| Dehydrobromination | 1,2-Dibromoethane | Vinyl Bromide | Strong base (e.g., KOH in ethanol) |
Conclusion
-
This compound is the preferred reagent for applications requiring high reactivity, most notably for the efficient, mild preparation of samarium(II) iodide. Its utility is somewhat specialized due to its higher cost and solid nature.
-
1,2-Dibromoethane is a more versatile and widely used reagent in a broader range of classical organic reactions. Its lower reactivity makes it more suitable for applications such as the controlled activation of magnesium for Grignard synthesis and as a precursor for vinyl bromide. It is also more cost-effective and easier to handle as a liquid.
The choice between these two reagents should be guided by the specific requirements of the desired transformation, with this compound being favored for its enhanced reactivity in specific applications and 1,2-dibromoethane offering a more economical and versatile option for a wider range of synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 7. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Vinyl bromide - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Samarium(II) Iodide: 1,2-Diiodoethane vs. Diiodomethane
Samarium(II) iodide (SmI₂), widely known as Kagan's reagent, is a powerful single-electron transfer agent with extensive applications in organic synthesis.[1][2] Its preparation in a solution of tetrahydrofuran (THF) is a common practice in research laboratories. The choice of the iodide source for the reaction with samarium metal is a critical step, with 1,2-diiodoethane and diiodomethane being two of the most frequently employed reagents. This guide provides an objective comparison of these two precursors, supported by experimental data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
Performance and Properties: A Side-by-Side Comparison
Both this compound and diiodomethane are effective in synthesizing SmI₂ from samarium metal. The reaction, often referred to as Kagan's method, involves the reduction of the diiodoalkane by samarium metal in THF.[3] While both reagents lead to the desired deep blue solution of SmI₂, there are practical and chemical differences to consider.[1][3]
| Feature | This compound | Diiodomethane |
| Physical State | Solid | Liquid |
| Byproduct | Ethene (gas) | Not explicitly stated, but no gaseous byproduct reported |
| Reaction Time | Can be several hours at room temperature; reducible to ~5 minutes with sonication or microwave irradiation.[3][4] | Similar to this compound; can be accelerated with sonication.[4] |
| Yield | Nearly quantitative yields are reported.[1] | Nearly quantitative yields are reported.[1] |
| Handling | As a solid, it requires weighing. It may need purification to remove traces of iodine.[5] | As a liquid, it allows for easier measurement by volume and transfer via syringe.[6] |
| Atom Economy | Lower, due to the formation of ethene. | Higher than this compound as no gaseous byproduct is evolved. |
Key Considerations:
The primary distinction in the reaction mechanism is the formation of ethene gas when using this compound, which needs to be safely vented.[4][5] Diiodomethane does not produce a gaseous byproduct, which can be an advantage in a closed system. The choice between a solid and a liquid reagent often comes down to laboratory preference and available equipment for handling and transfer.[6] For reactions where precise control of stoichiometry is paramount, the liquid nature of diiodomethane may offer more convenience.
Experimental Protocols
Below are detailed, representative experimental protocols for the synthesis of a 0.1 M solution of SmI₂ in THF using both this compound and diiodomethane.
Protocol 1: Synthesis of SmI₂ using this compound
This protocol is adapted from the procedure described by Kagan.[4][7]
Materials:
-
Samarium powder (2.0 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous and degassed Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon), add samarium powder to an oven-dried flask equipped with a magnetic stir bar.
-
In a separate flask, prepare a solution of this compound in anhydrous, degassed THF.
-
Slowly add the this compound solution to the stirring suspension of samarium powder in the reaction flask.
-
Stir the mixture at room temperature. The reaction is monitored by the color change of the solution. The initial gray suspension will turn into a characteristic deep blue solution, indicating the formation of SmI₂. This process can take several hours.[4]
-
The formation of ethene gas will result in a slight positive pressure, which should be managed appropriately.
-
Once the reaction is complete (as indicated by the persistent deep blue color), the solution is ready for use. It is recommended to use the solution shortly after preparation, although it can be stored for several days under an inert atmosphere, preferably in the presence of a small amount of unreacted samarium metal.[4]
Protocol 2: Synthesis of SmI₂ using Diiodomethane
This protocol is a common variation of Kagan's method.[3][6]
Materials:
-
Samarium powder (2.0 equivalents)
-
Diiodomethane (1.0 equivalent)
-
Anhydrous and degassed Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, add samarium powder to an oven-dried flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed THF to the flask to create a suspension of the samarium powder.
-
Using a syringe, slowly add diiodomethane to the stirring suspension of samarium in THF.
-
Continue stirring at room temperature. The progress of the reaction is observed by the development of the deep blue color of the SmI₂ solution.
-
The reaction time is comparable to that with this compound under similar conditions.
-
Once the formation of the deep blue solution is complete, the reagent is ready for use.
Logical Workflow for Reagent Selection and Synthesis
The following diagram illustrates the decision-making process and generalized workflow for the synthesis of SmI₂ using either this compound or diiodomethane.
Caption: Workflow for SmI₂ synthesis comparing this compound and diiodomethane pathways.
References
- 1. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 2. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 4. chemistry-chemists.com [chemistry-chemists.com]
- 5. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 7. api.pageplace.de [api.pageplace.de]
A Comparative Guide to Alternative Reagents for Iodination
For researchers, scientists, and drug development professionals, the introduction of iodine into a molecule is a critical step in the synthesis of a vast array of compounds, from versatile synthetic intermediates to complex active pharmaceutical ingredients. While 1,2-diiodoethane has its applications, a range of alternative reagents offer distinct advantages in terms of efficiency, selectivity, and safety. This guide provides an objective comparison of the performance of prominent iodinating agents, supported by experimental data, to facilitate informed reagent selection in your research.
Comparison of Iodination Reagents
The choice of an iodinating agent is dictated by the substrate, desired regioselectivity, and reaction conditions. Below is a summary of the performance of this compound and its common alternatives in the iodination of various organic substrates.
| Reagent/System | Substrate | Product | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| This compound/DMSO | Imidazo[1,2-a]pyridine | 3-Iodoimidazo[1,2-a]pyridine | 12 h | 100 | 85 | [1] |
| N-Iodosuccinimide (NIS)/TFA | Anisole | 4-Iodoanisole | 30 min | Room Temp | 98 | |
| N-Iodosuccinimide (NIS) | Acetanilide | 4-Iodoacetanilide | Not Specified | Not Specified | High | [2] |
| N-Iodosuccinimide (NIS)/AcOH | 4-Nitrophenol | 2,6-Diiodo-4-nitrophenol | 5-8 min | Room Temp | 97 | [3] |
| N-Iodosuccinimide (NIS)/K₂CO₃ | Phenylacetylene | 1-Iodo-2-phenylacetylene | 10 min | Room Temp | 99 | [4] |
| Molecular Iodine (I₂)/H₂O₂ | Anisole | 4-Iodoanisole | 17 h | 60 | 93 | [2] |
| Molecular Iodine (I₂)/HNO₃ | 2-Nitroaniline | 4-Iodo-2-nitroaniline | 4 h | Room Temp | 90 | [1] |
| Sodium Iodide (NaI)/Bleach | Vanillin | 5-Iodovanillin | 10 min (stir) | 0 to Room Temp | - | [5] |
| Sodium Iodide (NaI)/Dowex H⁺ | Phenylacetylene | (E)-1,2-Diiodo-1-phenylethene | Overnight | Not Specified | High | |
| Potassium Iodide (KI)/Chloramine-B | Phenylacetylene | 1-Iodo-2-phenylacetylene | Not Specified | Not Specified | up to 98 | [6] |
Experimental Protocols
Detailed methodologies for key iodination reactions are provided below.
Protocol 1: Iodination of an Aromatic Compound using N-Iodosuccinimide (NIS)
This protocol describes the iodination of anisole using NIS and trifluoroacetic acid (TFA) as a catalyst.
Materials:
-
Anisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve anisole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 mmol) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-iodoanisole.[2]
Protocol 2: Iodination of an Aromatic Compound using Molecular Iodine and an Oxidant
This protocol details the iodination of anisole using molecular iodine and hydrogen peroxide.
Materials:
-
Anisole
-
Molecular Iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
0.1 M Sodium bisulfite (NaHSO₃) solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of anisole (2 mmol) in a suitable solvent, add molecular iodine (2 mmol).
-
Add 30% hydrogen peroxide (4 mmol) to the mixture.
-
Stir the reaction at 60 °C for 17 hours.[2]
-
After the reaction is complete, pour the mixture into dichloromethane (30 mL).
-
Wash the organic phase with 0.1 M NaHSO₃ solution (20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[2]
Protocol 3: Iodination of an Alkyne using Sodium Iodide
This protocol describes the di-iodination of an alkyne using sodium iodide and Dowex H+ resin.
Materials:
-
Alkyne (e.g., phenylacetylene)
-
Sodium Iodide (NaI)
-
Dowex H⁺ cation-exchange resin (dried)
-
2-Propanol
Procedure:
-
In a reaction vessel, combine the alkyne (1 mmol), dried sodium iodide, and dried Dowex H⁺ resin.
-
Add 2-propanol as the solvent.
-
Stir the reaction mixture overnight.[7]
-
Upon completion, filter the reaction mixture to remove the resin.
-
The filtrate contains the (E)-1,2-diiodoalkene product.[7] Further purification can be performed by standard techniques if necessary.
Mandatory Visualization
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for iodination reactions.
References
A Comparative Guide to Dihaloalkanes in Barbier Reactions for Researchers
For researchers, scientists, and drug development professionals, the Barbier reaction offers a versatile and experimentally simple method for forming carbon-carbon bonds. This guide provides a comparative analysis of the use of dihaloalkanes in Barbier reactions, offering insights into their reactivity, potential applications, and experimental considerations. While a systematic comparative study across a broad range of dihaloalkanes is not extensively documented in the literature, this guide synthesizes available data to highlight key differences in their performance.
The Barbier reaction, a one-pot organometallic reaction, involves the in-situ formation of an organometallic reagent from an organic halide and a metal, which then reacts with a carbonyl compound.[1][2] This approach is often favored over the related Grignard reaction due to its tolerance of a wider range of functional groups and its applicability in aqueous media.[1][3] Dihaloalkanes, containing two halogen atoms, present unique opportunities in Barbier reactions, enabling both intermolecular couplings to form larger molecules and intramolecular cyclizations to construct ring systems. The reactivity and outcome of these reactions are significantly influenced by the nature of the halogen, the distance between the two halogen atoms, and the choice of metal promoter.
Data Presentation: Performance of Dihaloalkanes in Barbier Reactions
The following table summarizes quantitative data from various studies on the use of dihaloalkanes in Barbier reactions. It is important to note that the reaction conditions are not identical across all entries, which will influence the observed yields. This data is intended to provide a comparative overview based on available literature.
| Dihaloalkane | Carbonyl Compound | Metal/Promoter | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1,2-Dibromoethane | 4-Chlorobenzophenone | Mg | THF | 24 h | Reflux | 83.6% (as activator for polymerization) | [4] |
| 2,3-Dibromopropene | Aldehyde | Sn | THF/Et₂O/H₂O | 2 days | Room Temp. | Not specified (used in next step) | [5] |
| Bromoethane | 2-Naphthaldehyde | Mg (mechanochemical) | THF (LAG) | 60 min | N/A | 94% | [6] |
| Iodododecane | 3-Pentanone | SmI₂ | THF | 72 h | Room Temp. | 69% | [7] |
| Iodododecane | 3-Pentanone | SmI₂/Ni(acac)₂ | THF | 15 min | Room Temp. | 97% | [7] |
| Iodobenzene | Benzophenone | SmI₂/Ni(II) | THF | Not specified | Not specified | 4% | [8] |
Comparative Analysis of Dihaloalkane Reactivity
The structure of the dihaloalkane plays a critical role in determining the reaction pathway and product distribution. Key factors include the identity of the halogen and the number of carbon atoms separating them.
Influence of the Halogen: The reactivity of the carbon-halogen bond follows the general trend I > Br > Cl. This is reflected in the milder conditions often required for diiodoalkanes compared to their dibromo- or dichloro-analogs. Samarium(II) iodide (SmI₂), for instance, is a particularly effective reagent for Barbier reactions involving iodoalkanes.[7][8]
Influence of Chain Length and Structure:
-
1,2-Dihaloalkanes: Vicinal dihalides like 1,2-dibromoethane have a strong propensity to undergo elimination in the presence of metals like zinc to form alkenes. However, they can be used as activators in Barbier reactions, as seen in the magnesium-mediated polymerization where 1,2-dibromoethane initiates the process.[4]
-
1,3-Dihaloalkanes: These substrates are well-suited for intramolecular cyclization reactions to form three-membered rings. While not a Barbier reaction in the traditional sense, the intramolecular Wurtz reaction of 1,3-dibromopropane to form cyclopropane highlights this distinct reactivity pattern.[9] In the context of Barbier-type reactions, this predisposition towards cyclization can be exploited to synthesize cyclopropyl-containing molecules.
-
Longer Chain α,ω-Dihaloalkanes: As the distance between the halogen atoms increases, the likelihood of intramolecular cyclization to form larger rings also increases, particularly when mediated by reagents like samarium(II) iodide.[10] Intermolecular reactions, where both ends of the dihaloalkane react with carbonyl compounds, are also possible, leading to the formation of extended structures.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.
Protocol 1: Zinc-Mediated Barbier Reaction of Allyl Bromide with Benzaldehyde[11]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine saturated ammonium chloride solution (5 mL), THF (1 mL), and zinc powder (0.4 g).
-
Addition of Reactants: To the stirring suspension, add benzaldehyde (0.500 mL, 4.92 mmol) followed by the dropwise addition of allyl bromide (0.470 mL, 5.40 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 45 minutes.
-
Work-up: Add diethyl ether (10 mL) to the reaction mixture and stir. Filter the mixture by gravity into a beaker. Transfer the filtrate to a separatory funnel and extract the organic layer with deionized water (10 mL). Separate the organic layer.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography.
Protocol 2: Samarium(II) Iodide-Mediated Barbier Reaction[7]
-
Preparation of SmI₂ Solution (0.1 M in THF): In a flame-dried round-bottom flask under an argon atmosphere, place samarium metal (0.301 g, 2.0 mmol) and a stir bar. Add 10 mL of dry, degassed THF, followed by iodine crystals (0.254 g, 2.0 mmol). Stir the mixture at room temperature until a deep blue-green color persists (approximately 1-2 hours).
-
Barbier Reaction: To the freshly prepared SmI₂ solution, add the ketone (e.g., 3-pentanone, 1.0 mmol) and the alkyl halide (e.g., 1-iodododecane, 1.2 mmol). For catalyzed reactions, add a catalytic amount of a Ni(II) salt (e.g., Ni(acac)₂, 1 mol%).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is complete when the blue-green color fades to a yellowish-grey.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the product with an organic solvent such as diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate key aspects of the Barbier reaction with dihaloalkanes.
References
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The continuous flow Barbier reaction: an improved environmental alternative to the Grignard reaction? - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The introduction of the Barbier reaction into polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 9. Sciencemadness Discussion Board - Preparation of 1,3-dibromopropane - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Experimental Results Using 1,2-Diiodoethane
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical research and drug development, the validation of experimental results is paramount. The presence and behavior of transient species, such as radicals, can significantly influence reaction outcomes. This guide provides a comprehensive comparison of 1,2-diiodoethane as a tool for validating experimental results, particularly in the context of radical-mediated reactions, against other common alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and applying the most suitable method for their specific needs.
Introduction to this compound in Experimental Validation
This compound (C₂H₄I₂) is a versatile organoiodine compound that serves as a valuable tool in organic synthesis and mechanistic studies.[1] Its utility in validating experimental results primarily stems from its ability to generate a well-defined radical species, the 2-iodoethyl radical (•CH₂CH₂I), upon photodissociation.[2][3][4][5] This predictable radical formation allows researchers to probe, quantify, and validate reaction mechanisms involving radical intermediates.
The core principle behind using this compound for validation lies in introducing a known source and concentration of radicals into a reaction system. By observing the subsequent reactions of the 2-iodoethyl radical or its impact on the primary reaction, researchers can infer the presence and reactivity of other radical species, thereby validating a proposed mechanistic pathway.
Comparison with Alternative Radical Probes
The selection of a radical probe is critical for the successful validation of an experimental hypothesis. While this compound offers distinct advantages, it is essential to compare its performance with other widely used alternatives, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and other radical trapping agents.
| Feature | This compound | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | Other Nitroxide-Based Traps |
| Principle of Operation | Photodissociation to generate a known radical species (•CH₂CH₂I) that acts as a probe. | A stable radical that "traps" other radical species by forming a stable adduct.[6] | Similar to TEMPO, these are stable radicals that form adducts with transient radicals.[7] |
| Primary Application | Introduction of a known radical to probe reaction pathways and kinetics (e.g., as a radical clock component). | Detection, identification, and quantification of radical intermediates.[8] | Detection and characterization of a wide range of radical intermediates.[7] |
| Typical Detection Method | Analysis of reaction products resulting from the interaction of the 2-iodoethyl radical with the system. | Electron Paramagnetic Resonance (EPR) spectroscopy, Mass Spectrometry (MS).[7] | EPR, MS, HPLC.[1] |
| Rate Constants for Trapping | Not a direct "trapper"; its utility lies in the known kinetics of its generated radical. | High, often near diffusion-controlled limits (e.g., ~10⁹ M⁻¹s⁻¹ for some carbon-centered radicals).[8] | Varies depending on the specific nitroxide and the radical being trapped. |
| Advantages | - Predictable generation of a specific radical. - Can be used to initiate radical chain reactions for validation purposes. - Relatively low cost and commercially available. | - High trapping efficiency for a wide range of radicals. - The resulting adducts are often stable and characterizable. - Well-established technique with extensive literature. | - Can be functionalized to tune solubility and reactivity. - Can provide detailed structural information of the trapped radical.[7] |
| Limitations | - Requires photochemical activation. - The generated radical can participate in complex secondary reactions.[2] - Indirect method of detecting unknown radicals. | - Can be sensitive to the reaction environment (e.g., pH). - May not trap all types of radicals with equal efficiency. - The TEMPO radical itself can sometimes influence the reaction. | - Synthesis of specialized traps can be complex. - Potential for side reactions and false positives. |
Experimental Protocols
Using this compound as a Radical Probe (Hypothetical Protocol)
This protocol outlines a general procedure for using the photodissociation of this compound to validate a proposed radical-mediated reaction mechanism. The principle is to introduce the 2-iodoethyl radical as a competitor for a suspected radical intermediate in the main reaction.
Objective: To determine if a reaction proceeds via a radical mechanism by observing the products formed from the interaction of the 2-iodoethyl radical with the reaction components.
Materials:
-
This compound
-
Reaction substrate and reagents
-
An appropriate solvent (e.g., methanol, cyclohexane)[2]
-
Photochemical reactor with a suitable light source (e.g., UV lamp)
-
Inert gas (e.g., Argon or Nitrogen)
-
Analytical instrumentation (GC-MS, HPLC, NMR)
Procedure:
-
Preparation:
-
Dissolve the reaction substrate and any non-photolabile reagents in the chosen solvent in a photochemically transparent reaction vessel.
-
Prepare a stock solution of this compound in the same solvent.
-
Degas the reaction mixture and the this compound solution with an inert gas to remove oxygen, which can interfere with radical reactions.
-
-
Reaction Setup:
-
Set up the photochemical reactor and allow the lamp to stabilize.
-
Add a known concentration of the this compound solution to the reaction mixture. The concentration should be chosen to be competitive with the suspected radical generation in the primary reaction.
-
-
Photolysis:
-
Irradiate the reaction mixture for a predetermined period. The irradiation time will depend on the quantum yield of this compound photodissociation and the desired concentration of the 2-iodoethyl radical.
-
-
Analysis:
-
After irradiation, quench the reaction if necessary.
-
Analyze the reaction mixture using appropriate analytical techniques (e.g., GC-MS, HPLC) to identify and quantify the products.
-
Look for products that incorporate the 2-iodoethyl moiety or products that are formed as a result of the 2-iodoethyl radical interacting with the substrate or other intermediates.
-
-
Interpretation:
-
The formation of products derived from the 2-iodoethyl radical provides strong evidence for the presence of radical intermediates in the primary reaction.
-
By comparing the product distribution with and without this compound, one can validate the proposed radical pathway.
-
General Protocol for Radical Trapping with TEMPO
Objective: To detect and identify radical intermediates in a reaction using TEMPO.
Materials:
-
TEMPO
-
Reaction substrate and reagents
-
Appropriate solvent
-
Inert gas
-
Analytical instrumentation (EPR, MS)
Procedure:
-
Preparation:
-
Dissolve the reaction substrate and reagents in the chosen solvent.
-
Add TEMPO to the reaction mixture. The concentration of TEMPO should be sufficient to trap the expected radical intermediates effectively.
-
Degas the solution with an inert gas.
-
-
Reaction:
-
Initiate the reaction (e.g., by heating, adding a catalyst, or irradiation).
-
Allow the reaction to proceed for the desired time.
-
-
Analysis:
-
Take aliquots of the reaction mixture at different time points.
-
Analyze the aliquots directly by EPR spectroscopy to detect the formation of TEMPO-radical adducts.
-
Alternatively, analyze the reaction mixture by mass spectrometry to identify the mass of the TEMPO-radical adducts, which can provide information about the structure of the trapped radical.[7]
-
Visualizing Experimental Workflows and Pathways
To further clarify the application of this compound in validating experimental results, the following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships.
Caption: Workflow for validating a radical mechanism using this compound.
Caption: Signaling pathway of this compound as a radical probe.
Caption: Logical relationship between different radical probing methods.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. time.kaist.ac.kr [time.kaist.ac.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. Photodissociation reaction of this compound in solution: a theoretical and X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Mechanism Chemi [employees.csbsju.edu]
- 7. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
1,2-Diiodoethane: A Superior Choice for Specific Iodination Reactions
In the landscape of synthetic chemistry, the choice of an iodine source is critical for the success of iodination reactions, influencing yield, selectivity, and reaction conditions. While traditional reagents such as molecular iodine (I₂), N-iodosuccinimide (NIS), and potassium iodide (KI) are widely used, 1,2-diiodoethane (DIE) has emerged as a valuable alternative with distinct advantages in specific applications. This guide provides a comprehensive comparison of this compound with other common iodine sources, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Key Advantages of this compound
This compound offers several key benefits over other iodine sources, primarily centered around its reactivity profile and the nature of its byproducts. One of its most significant applications is in the preparation of samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent used in a variety of organic transformations.[1][2] In this context, the clean decomposition of this compound to ethene gas provides a thermodynamic driving force for the reaction and simplifies purification.[2]
Furthermore, this compound serves as an effective reagent for the dehydroxy-iodination of alcohols, a crucial transformation in organic synthesis. It is also utilized in sonochemical Barbier-type reactions for the synthesis of homopropargyl alcohols.
Performance Comparison of Iodine Sources
The selection of an appropriate iodine source is highly dependent on the specific substrate and the desired transformation. The following tables provide a comparative overview of this compound against other common iodinating agents.
Table 1: Iodination of Phenols
| Iodine Source | Reagent System | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Reference(s) |
| Molecular Iodine (I₂) | I₂ / H₂O₂ / H₂O | Phenol | 2,6-diiodophenol | Good | 24 h | RT or 50 | [3] |
| Potassium Iodide (KI) | KI / KIO₃ / H⁺ | Anisole | p-Iodoanisole | Good | - | Ambient | |
| N-Iodosuccinimide (NIS) | NIS / TFA | Anisole | 4-Iodoanisole | 98 | 30 min | RT | [4] |
| This compound | DIE / DMSO | Arenes | Iodoarenes | - | - | - | [5] |
Table 2: General Comparison of Iodine Sources
| Feature | This compound | Molecular Iodine (I₂) | N-Iodosuccinimide (NIS) | Potassium Iodide (KI) |
| Primary Use | Generation of SmI₂, dehydroxy-iodination of alcohols, C-H iodination of arenes | Electrophilic iodination of alkenes and arenes | Electrophilic iodination of activated arenes and alkenes | Nucleophilic iodide source, used with an oxidant for electrophilic iodination |
| Reactivity | Moderate to high, often requires activation (e.g., with metals or DMSO) | Moderate, often requires an activator or oxidant | High, can be tuned with acid catalysts | Low (as I⁻), requires oxidation to an electrophilic species |
| Byproducts | Ethene (gas), simplifies purification | HI (acidic), can cause side reactions | Succinimide (solid), generally easy to remove | Salts, dependent on the counterion and oxidant |
| Handling | Solid, relatively stable | Solid, sublimes, light-sensitive | Solid, stable, easy to handle | Solid, stable |
| Cost | Generally higher than I₂ or KI | Relatively low | Moderate to high | Low |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. The following are representative protocols for iodination reactions using different iodine sources.
Protocol 1: Iodination of Phenol using Molecular Iodine and Hydrogen Peroxide
Materials:
-
Phenol
-
Molecular Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water
-
Dichloromethane or Ethyl Acetate
-
10% aqueous Sodium Thiosulfate solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (2 mmol) and iodine (3 mmol) in distilled water (10 mL), add 30% hydrogen peroxide (6 mmol).[3]
-
Stir the mixture at room temperature or 50 °C for 24 hours.[3]
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution (10 mL).[3]
-
Extract the mixture with dichloromethane or ethyl acetate (3 x 20 mL).[3]
-
Dry the combined organic phase over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography.
Protocol 2: Iodination of Anisole using N-Iodosuccinimide
Materials:
-
Anisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane
Procedure:
-
Dissolve anisole (1.0 mmol) in dichloromethane (10 mL).
-
Add N-Iodosuccinimide (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for 30 minutes.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Reaction Mechanisms and Workflows
The mechanism of iodination varies depending on the iodine source and the substrate.
Electrophilic Aromatic Substitution (Iodination of Phenol)
In the case of phenol iodination, an electrophilic iodine species (I⁺) is generated in situ, which then attacks the electron-rich aromatic ring.
Caption: Electrophilic aromatic substitution mechanism for the iodination of phenol.
Generation of Samarium(II) Iodide using this compound
The reaction of samarium metal with this compound is a clean and efficient method for preparing SmI₂.
Caption: Synthesis of Samarium(II) Iodide from this compound.
Conclusion
This compound presents a compelling alternative to traditional iodine sources for specific synthetic transformations. Its key advantages lie in the generation of gaseous byproducts, which simplifies purification, and its effectiveness in the preparation of important reagents like samarium(II) iodide. While its cost may be higher than elemental iodine or potassium iodide, the benefits in terms of reaction efficiency and cleaner product profiles can make it a more economical choice in the long run for certain applications. For electrophilic aromatic iodination of activated substrates, N-iodosuccinimide often provides a milder and more selective option. Ultimately, the choice of iodine source should be guided by a careful consideration of the specific reaction, substrate, desired outcome, and overall process economics.
References
spectroscopic comparison of 1,2-diiodoethane and its bromo-analogue
A Spectroscopic Showdown: 1,2-Diiodoethane vs. 1,2-Dibromoethane
In the realm of halogenated hydrocarbons, this compound and its lighter analogue, 1,2-dibromoethane, serve as fundamental building blocks and subjects of significant academic interest. Their structural similarities mask subtle yet distinct spectroscopic differences that are crucial for their identification and characterization in research and drug development. This guide provides an objective, data-driven comparison of the spectroscopic properties of these two compounds, supported by experimental data and detailed methodologies.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy for this compound and 1,2-dibromoethane.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Parameter | This compound | 1,2-Dibromoethane | Solvent |
| ¹H Chemical Shift (δ, ppm) | ~3.76 | 3.65[1] | CDCl₃ |
| ¹³C Chemical Shift (δ, ppm) | ~-4.5 | ~32.0 | CDCl₃ |
Due to the symmetry of both molecules, the four protons and two carbon atoms are chemically equivalent, resulting in a single peak in their respective ¹H and ¹³C NMR spectra.[1][2]
Table 2: Mass Spectrometry Data
| Parameter | This compound | 1,2-Dibromoethane |
| Molecular Ion (M⁺) | m/z 282 | m/z 186, 188, 190 |
| Base Peak | m/z 155 ([M-I]⁺)[3][4] | m/z 107/109 ([C₂H₄Br]⁺) |
| Major Fragments | m/z 127 (I⁺)[3][4], m/z 28 (C₂H₄⁺) | m/z 79/81 (Br⁺), m/z 27 (C₂H₃⁺) |
The mass spectrum of 1,2-dibromoethane exhibits a characteristic isotopic pattern due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[5]
Table 3: Infrared (IR) Spectroscopy Data
| Vibrational Mode | This compound (cm⁻¹) | 1,2-Dibromoethane (cm⁻¹) |
| C-H Stretching | Not specified | 2975-2845[6] |
| C-H Bending/Deformation | Not specified | 1470-1370[6] |
| C-X Stretching (X=I, Br) | Not specified | 780-580[6] |
| Fingerprint Region | Not specified | ~1500 to 400[6] |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and 1,2-dibromoethane.
Caption: Logical workflow for the spectroscopic comparison of the two compounds.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the analyte (this compound or 1,2-dibromoethane) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm).[1][2]
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, such as a Bruker Avance or Varian A-60.[4][7]
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC) for separation and purification.
-
Ionization: Electron Ionization (EI) is a common method used for these compounds.
-
Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: An electron multiplier or similar detector is used to detect the ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: IR spectra can be obtained from the neat liquid (for 1,2-dibromoethane) placed between two salt plates (e.g., NaCl or KBr) or as a KBr pellet for solid samples (like this compound).[4] Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.[4] For gas-phase measurements, the sample is introduced into a gas cell.[8]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is commonly used.[4]
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.
Discussion and Interpretation
The spectroscopic data reveals key structural and electronic differences between this compound and 1,2-dibromoethane.
In NMR spectroscopy , the protons in this compound are slightly more deshielded (higher chemical shift) than in 1,2-dibromoethane. This is counterintuitive based on simple electronegativity arguments (Br is more electronegative than I). However, other factors such as magnetic anisotropy and van der Waals effects of the larger iodine atoms contribute to this observation. In contrast, the ¹³C NMR chemical shift for this compound is significantly upfield (lower ppm value) compared to 1,2-dibromoethane. This is due to the "heavy atom effect" of iodine, which causes increased shielding of the attached carbon nucleus.
The mass spectra are highly diagnostic. 1,2-dibromoethane shows a characteristic M, M+2, M+4 peak pattern for the molecular ion, which is a clear indicator of a compound containing two bromine atoms.[5] The base peak for this compound is the loss of an iodine atom, which is a facile fragmentation pathway due to the weaker C-I bond.[3]
In infrared spectroscopy , the most significant difference is expected in the C-X stretching frequency. The C-Br stretch in 1,2-dibromoethane appears in the 780-580 cm⁻¹ region.[6] Due to the heavier mass of iodine, the C-I stretching vibration in this compound would be expected to occur at a lower frequency (further into the far-IR region). The C-H stretching and bending vibrations are observed at similar frequencies for both compounds.[6]
This comparative guide provides a foundational understanding of the spectroscopic differences between this compound and its bromo-analogue, which is essential for their unambiguous identification in various scientific applications.
References
- 1. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. Ethane, 1,2-dibromo- [webbook.nist.gov]
A Comparative Guide to the Synthesis of Samarium(II) Iodide: 1,2-Diiodoethane vs. Alternative Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic methodology is paramount to achieving efficiency, high yield, and purity in their chemical transformations. Samarium(II) iodide (SmI2), a potent and versatile single-electron transfer reagent, is a cornerstone in modern organic synthesis. Its preparation, however, can be approached through various methods, each with distinct advantages and disadvantages. This guide provides an objective comparison of the efficiency of the traditional 1,2-diiodoethane method for generating SmI2 against other prevalent techniques, supported by experimental data and detailed protocols.
The two most established methods for the in-situ preparation of samarium(II) iodide in tetrahydrofuran (THF) are Kagan's method, which utilizes this compound, and Imamoto's method, which employs iodine.[1][2] Both methods are widely used and produce the characteristic deep blue solution of SmI2 in THF, typically at a concentration of approximately 0.1 M.[1][2]
Comparative Analysis of Synthetic Methods
The choice between this compound and other reagents for the synthesis of SmI2 often hinges on factors such as reaction time, atom economy, and the nature of the byproducts. While both Kagan's and Imamoto's methods are effective, they differ in these key aspects.
| Method | Oxidizing Agent | Typical Reaction Time | Byproducts | Atom Economy | Key Advantages | Key Disadvantages |
| Kagan's Method | This compound (ICH2CH2I) | Up to 2 hours | Ethene gas | Lower | Well-established, reliable | Slower reaction time, evolution of a gaseous byproduct |
| Imamoto's Method | Iodine (I2) | Over 3 hours (can be refluxed overnight for completion) | None | Higher | More atom-efficient, no gaseous byproducts | Can be slower than the this compound method at room temperature |
| Ultrasound-Assisted Kagan's Method | This compound or Iodoform | As little as 5 minutes | Ethene gas (with this compound) | Lower | Significantly reduced reaction time | Requires specialized sonication equipment |
| Alternative Dihaloalkanes | Diiodomethane (CH2I2) | Several hours | Not specified in detail in the search results | Lower | Effective alternative to this compound | Similar drawbacks to Kagan's method |
Efficiency and Reaction Kinetics:
Kagan's method, employing this compound, is a reliable procedure that typically yields a 0.1 M solution of SmI2 in THF within a couple of hours at room temperature.[1][2] The reaction is driven by the oxidation of samarium metal and the concomitant formation of ethene gas, which escapes from the reaction mixture.[1]
Imamoto's method, which uses iodine as the oxidant, is considered more atom-efficient as it does not produce any byproducts.[1][2] However, the reaction at room temperature can be slower than the this compound method, often requiring several hours or even overnight stirring to ensure complete conversion.[3][4]
A significant advancement in accelerating the synthesis of SmI2 involves the use of ultrasound. By applying sonication to the reaction mixture of samarium metal and this compound in THF, the reaction time can be dramatically reduced from hours to as little as five minutes.[1] This highlights a powerful technique for improving the efficiency of the traditional Kagan's method. Other dihaloalkanes, such as diiodomethane, have also been successfully used in place of this compound.[2][5]
Experimental Protocols
Below are detailed experimental procedures for the synthesis of samarium(II) iodide using this compound and iodine.
1. Synthesis of Samarium(II) Iodide using this compound (Kagan's Method)
-
Materials: Samarium powder, this compound, and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Under an inert atmosphere (e.g., argon), place samarium powder (2.0 equivalents) in a dry flask equipped with a magnetic stir bar.
-
Add a solution of this compound (1.0 equivalent) in dry, degassed THF.
-
Stir the mixture at room temperature. The reaction progress is indicated by a color change, culminating in a deep blue solution.
-
The reaction is typically complete within two hours.[1] The resulting solution is approximately 0.1 M SmI2 in THF and is ready for use.
-
2. Synthesis of Samarium(II) Iodide using Iodine (Imamoto's Method)
-
Materials: Samarium powder, iodine, and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Under an inert atmosphere, add samarium powder (1.3 equivalents) to a dry flask containing a magnetic stir bar.
-
Add dry, degassed THF to the flask, followed by iodine crystals (2.0 equivalents).[3]
-
Stir the solution vigorously at room temperature. The solution will undergo a series of color changes from orange to yellow, then green, and finally to a deep blue, indicating the formation of SmI2.[3]
-
The reaction typically requires over three hours for completion at room temperature.[3] For a more rapid preparation, the mixture can be refluxed.[4]
-
Logical Relationship of Synthesis Methods
The following diagram illustrates the relationship between the primary methods for generating samarium(II) iodide, highlighting the key reagents and outcomes.
Figure 1. Comparison of SmI2 Synthesis Methods.
Conclusion
The choice of method for preparing samarium(II) iodide depends on the specific requirements of the experiment. The use of This compound (Kagan's method) remains a robust and widely practiced procedure, offering a reliable route to SmI2 with a moderate reaction time. For applications where atom economy is critical and gaseous byproducts are undesirable, Imamoto's method using iodine presents a superior alternative, albeit with a potentially longer reaction duration.
For researchers seeking to maximize time efficiency, the application of ultrasound to the this compound method offers a dramatic reduction in synthesis time, making it an attractive option for high-throughput applications. Ultimately, a thorough understanding of the nuances of each method allows the discerning scientist to select the most appropriate and efficient route for their synthetic endeavors.
References
- 1. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]
- 5. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of reaction times with different dihaloethanes
A Comparative Guide to the Reaction Times of Dihaloethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of various dihaloethanes, focusing on factors that influence their reactivity. The information presented is intended to assist researchers in selecting appropriate substrates and predicting reaction outcomes in synthetic and developmental applications. Dihaloethanes are versatile compounds used as solvents, degreasing agents, and chemical intermediates[1]. Understanding their reaction rates is crucial for both industrial applications and assessing their environmental fate.
Theoretical Background: Factors Influencing Reactivity
The reactivity of dihaloethanes is primarily governed by their participation in nucleophilic substitution reactions, with the bimolecular nucleophilic substitution (SN2) mechanism being common for primary and secondary haloalkanes[2][3]. In these reactions, a nucleophile attacks an electron-deficient carbon atom, displacing a halide ion, known as the leaving group. Several key factors determine the rate of these reactions.
-
The Nature of the Halogen (Leaving Group): The most significant factor influencing the reaction rate of a dihaloethane is the identity of the halogen atom(s). The reaction involves the cleavage of the carbon-halogen (C-X) bond. A weaker C-X bond breaks more easily, leading to a faster reaction[3]. The bond energies for carbon-halogen bonds decrease down the group, resulting in the following reactivity trend: Iodoalkanes > Bromoalkanes > Chloroalkanes > Fluoroalkanes[2][3].
-
Molecular Structure: The arrangement of atoms within the molecule affects reactivity. While primary haloalkanes like 1,2-dihaloethanes readily undergo SN2 reactions, factors like steric hindrance can play a role[4][5]. Furthermore, the presence of two halogen atoms provides pathways for competing reactions, such as elimination (dehydrohalogenation) to form vinyl halides, which can be thermodynamically favorable[6].
-
Reaction Mechanism: For primary dihaloethanes, the reaction typically proceeds via a one-step SN2 mechanism[2]. Tertiary haloalkanes, in contrast, favor a two-step SN1 mechanism involving a carbocation intermediate[2][7]. The reaction rate for SN2 reactions is dependent on the concentration of both the dihaloethane and the nucleophile, whereas the rate of SN1 reactions depends only on the concentration of the substrate[7][8].
Comparative Reaction Rate Data
The following tables summarize quantitative data from various studies, comparing the reaction rates and half-lives of different dihaloethanes under specific conditions.
Table 1: Abiotic Reaction Half-Lives and Kinetics
This table compares the hydrolysis rates and reaction kinetics of various dihalomethanes and dihaloethanes in abiotic (non-biological) systems.
| Compound | Reaction Condition | Rate Constant / Half-Life | Source |
| 1,2-Dichloroethane (CH₂ClCH₂Cl) | Dehalogenation with H₂S | Reaction observed | [9] |
| 1,2-Dibromoethane (CH₂BrCH₂Br) | Dehalogenation with H₂S | Reaction observed | [9] |
| Dichloromethane (CH₂Cl₂) | Hydrolysis (pH 7, 25°C) | 704 years (t½) | [1] |
| Bromochloromethane (CH₂BrCl) | Hydrolysis (pH 7, 25°C) | 44 years (t½) | [1] |
| Dibromomethane (CH₂Br₂) | Hydrolysis (pH 7, 25°C) | 183 years (t½) | [1] |
Table 2: Biodegradation Kinetics of 1,2-Dihaloethanes
This table presents kinetic parameters for the anaerobic biodegradation of 1,2-dichloroethane (1,2-DCA) and 1,2-dibromoethane (EDB), demonstrating their relative reactivity in biological systems.
| Compound | Parameter | Value | Notes | Source |
| 1,2-Dichloroethane (1,2-DCA) | Max. Specific Growth Rate (μ) | 0.19 to 0.52 day⁻¹ | Similar to EDB | [10][11] |
| Half-Saturation Coefficient (Kₛ) | 15 to 25 mg/L | Higher Kₛ indicates lower enzyme affinity | [10][11] | |
| 1,2-Dibromoethane (EDB) | Max. Specific Growth Rate (μ) | 0.28 to 0.36 day⁻¹ | Similar to 1,2-DCA | [10][11] |
| Half-Saturation Coefficient (Kₛ) | 1.8 to 3.7 mg/L | Lower Kₛ indicates higher enzyme affinity | [10][11] |
In mixed substrate experiments, EDB was consistently consumed before 1,2-DCA, indicating a preferential utilization and faster effective reaction rate under these biological conditions.[10][11]
Experimental Protocols
The determination of reaction rates is critical for comparing the reactivity of dihaloethanes. A common approach is the Method of Initial Rates , which involves measuring the rate at the beginning of a reaction where the concentrations of reactants are known and have not significantly changed.
General Protocol: Method of Initial Rates for a Nucleophilic Substitution Reaction
This protocol outlines a general procedure for determining the rate law of a reaction between a dihaloethane and a nucleophile.
-
Preparation of Reactant Solutions:
-
Prepare standardized stock solutions of the dihaloethane (e.g., 1,2-dibromoethane in a suitable solvent like ethanol) and the nucleophile (e.g., sodium iodide in ethanol).
-
Prepare several dilutions of each reactant to be used in different experimental runs.
-
-
Reaction Setup:
-
Set up a series of experiments where the initial concentration of one reactant is varied while the other is held constant[12][13]. For a reaction A + B -> C, a minimum of three trials is needed.
-
Trial 1 (Control): Use standard concentrations of both the dihaloethane and the nucleophile.
-
Trial 2: Double the initial concentration of the dihaloethane while keeping the nucleophile concentration the same as in Trial 1.
-
Trial 3: Use the standard concentration of the dihaloethane (as in Trial 1) but double the initial concentration of the nucleophile.
-
All reactions must be maintained at a constant temperature using a water bath, as temperature significantly affects reaction rates[12][14].
-
-
Initiation and Monitoring:
-
Initiate the reaction by rapidly mixing the reactant solutions in a reaction vessel. Start a timer immediately upon mixing[14].
-
Monitor the change in concentration of a reactant or product over a short time interval. This can be achieved through various techniques:
-
Titration: At specific time points, a small aliquot of the reaction mixture is removed and quenched (e.g., by adding it to a large volume of cold water) to stop the reaction. The concentration of a remaining reactant or a formed product (like a halide ion) is then determined by titration[14].
-
Spectroscopy: If a reactant or product absorbs light, its concentration can be monitored continuously using UV-Vis spectroscopy.
-
Chromatography (GC/HPLC): Samples can be taken at intervals and analyzed to determine the concentration of the components.
-
-
-
Data Analysis:
-
The initial rate for each trial is calculated from the change in concentration over the initial time period (Rate = -Δ[Reactant]/Δt).
-
By comparing the rates between trials, the order of the reaction with respect to each reactant can be determined[13]. For example, if doubling the concentration of the dihaloethane (Trial 2 vs. Trial 1) causes the rate to double, the reaction is first-order with respect to the dihaloethane. If the rate quadruples, it is second-order[13].
-
Once the orders are known, the rate law (e.g., Rate = k[Dihaloethane]¹[Nucleophile]¹) can be written, and the rate constant (k) can be calculated for each trial.
-
Visualization of Reaction Pathway
The following diagram illustrates the generalized mechanism for a bimolecular nucleophilic substitution (SN2) reaction, a common pathway for primary dihaloethanes.
Caption: Diagram of a generalized SN2 reaction pathway for a dihaloethane.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Nucleophilic Substitution Reaction | SN1 & SN2 Examples - Video | Study.com [study.com]
- 3. savemyexams.com [savemyexams.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics of 1,2-dichloroethane and 1,2-dibromoethane biodegradation in anaerobic enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. chm.uri.edu [chm.uri.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. users.metu.edu.tr [users.metu.edu.tr]
Safety Operating Guide
Proper Disposal Procedures for 1,2-Diiodoethane: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety, logistical, and procedural information for the proper disposal of 1,2-diiodoethane, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a halogenated hydrocarbon, this compound requires specific handling and disposal protocols.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous chemical that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile) and a lab coat. | Prevents skin contact, which can cause irritation.[1][2][5][6] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | Recommended when working in poorly ventilated areas or when vapor inhalation is possible.[6] |
| Body | Long pants and closed-toe shoes. | Provides an additional layer of protection against accidental spills.[6] |
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[7]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition and use non-sparking tools.[2]
-
Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][7]
-
Avoid creating dust.[7]
-
Clean the spill area thoroughly.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice.[1][6][7] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |
Detailed Disposal Protocol for this compound
The disposal of this compound must be handled as hazardous waste. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with local, regional, and national regulations.[1]
Step 1: Waste Characterization and Segregation
-
Characterize this compound waste as a "halogenated hydrocarbon" waste.[8][9][10]
-
Do not mix halogenated solvent waste with non-halogenated waste streams.[8][9] Mixing them will require the entire mixture to be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[8]
-
Keep this waste stream separate from those containing heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[9]
Step 2: Waste Collection and Labeling
-
Collect all waste, including unused this compound and contaminated materials (e.g., gloves, absorbent paper), in a designated, compatible, and sealable hazardous waste container.[6][9]
-
The container must be clearly and accurately labeled. Affix a "Hazardous Waste" tag as soon as the first material is placed inside.[9] The label should include:
Step 3: Storage of Waste Container
-
Store the sealed waste container in a designated satellite accumulation area.[9]
-
The storage area must be secure, well-ventilated, and equipped with secondary containment to prevent spills.[9]
-
Keep the container tightly closed when not adding waste.[9][10]
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Do not dispose of this compound down the drain or in the regular trash.[2][6]
-
The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the hydrogen iodide produced.[7]
Quantitative Data: Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₄I₂ |
| Molecular Weight | 281.86 g/mol [3] |
| Appearance | Light brown to brown crystalline solid[3][4] |
| Melting Point | 80 - 82 °C[7] |
| Vapor Pressure | 0.69 mmHg[3] |
| CAS Number | 624-73-7[1][3] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethane, 1,2-diiodo- MSDS CasNo.624-73-7 [lookchem.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. ethz.ch [ethz.ch]
Navigating the Safe Handling of 1,2-Diiodoethane: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 1,2-diiodoethane, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful management. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Inhalation, ingestion, and skin contact should be avoided. Due to its sensitivity to light, moisture, and air, it must be handled with appropriate precautions.
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, which can cause irritation.[1] |
| Body Protection | A standard laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron is recommended. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Recommended when working in areas with inadequate ventilation or when the potential for inhalation of dust or vapors exists.[3] |
Quantitative Data Summary
The following table provides key quantitative data for this compound. This information is crucial for safe handling, storage, and experimental planning.
| Property | Value | Source |
| Molecular Formula | C₂H₄I₂ | [2] |
| Molecular Weight | 281.86 g/mol | [2] |
| Appearance | Light brown or brown crystalline solid | [2] |
| Melting Point | 80-82 °C | [3] |
| Boiling Point | 206 °C at 760 mmHg | [2] |
| Density | 2.132 g/mL at 25 °C | [3] |
| Vapor Pressure | 0.69 mmHg | [1] |
| Flash Point | Not applicable | [3] |
| Occupational Exposure Limits (OELs) | No data available | [1] |
| NFPA 704 Rating | Health: 2, Flammability: 1, Instability: 0 | [4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
a. Preparation:
-
Designate a Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Assemble PPE: Before handling the chemical, ensure all required personal protective equipment is readily available and in good condition.
-
Prepare Materials and Equipment: Have all necessary laboratory equipment, including spill cleanup materials, accessible within the designated work area.
b. Handling:
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the formation of dust and aerosols.[1] Use non-sparking tools.[1]
-
Conducting the Experiment: Perform all experimental procedures within the chemical fume hood to minimize inhalation exposure.
c. Cleanup and Decontamination:
-
Glassware Decontamination:
-
Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol) in which this compound is soluble.
-
Collect all rinsate in a designated hazardous waste container.[4]
-
Wash the glassware with laboratory detergent and water, followed by a thorough rinse with deionized water.[4]
-
-
Work Area Cleaning: Wipe down the work surface with a suitable solvent, followed by soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound, including unused material, contaminated absorbent materials, and disposable PPE, must be treated as hazardous chemical waste.[4]
-
Containerization: Collect all hazardous waste in a clearly labeled, sealed, and compatible container.[4][6] The container should be stored in a designated, well-ventilated, and secure area.
-
Disposal Method: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this compound down the drain or in regular trash. [4]
Emergency Procedures
a. Spill Response:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[4]
-
Contain: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[4] Do not use combustible materials like paper towels.[4]
-
Collect: Carefully collect the absorbed material and any contaminated surfaces into a suitable, labeled container for hazardous waste disposal.[4]
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
b. First Aid:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][6] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |
References
- 1. echemi.com [echemi.com]
- 2. This compound | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Occupational exposure limits - ECHA [echa.europa.eu]
- 4. fishersci.com [fishersci.com]
- 5. ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | Occupational Safety and Health Administration [osha.gov]
- 6. IODINE | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
